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  • Product: (2-Methyl-3-nitrophenyl)thiourea
  • CAS: 691884-60-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Properties and Characterization of (2-Methyl-3-nitrophenyl)thiourea

This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of (2-Methyl-3-nitrophenyl)thiourea. Tailored for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of (2-Methyl-3-nitrophenyl)thiourea. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques essential for the structural elucidation and verification of this compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction and Significance

Thiourea derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[1] Their structural similarity to ureas, with the oxygen atom replaced by sulfur, imparts distinct chemical properties that have led to their widespread investigation and application.[2] These compounds are known to form stable complexes with metals and exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of a substituted phenyl ring, such as the 2-methyl-3-nitrophenyl group, can significantly modulate these properties, making (2-Methyl-3-nitrophenyl)thiourea a compound of interest for further investigation in medicinal chemistry and materials science.

Accurate and unambiguous characterization is the bedrock of any scientific investigation. This guide focuses on the application of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to thoroughly characterize the molecular structure of (2-Methyl-3-nitrophenyl)thiourea.

Synthesis of (2-Methyl-3-nitrophenyl)thiourea

The synthesis of N-substituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.[1] For the target compound, (2-Methyl-3-nitrophenyl)thiourea, a common and effective synthetic route involves the reaction of 2-methyl-3-nitroaniline with a source of thiocyanate, which generates the corresponding isothiocyanate in situ, followed by reaction with an amine source or by direct reaction with a suitable isothiocyanate. A generalized synthetic approach is outlined below.

Synthesis_Workflow Figure 1. Synthetic Workflow for (2-Methyl-3-nitrophenyl)thiourea cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2_Methyl_3_nitroaniline 2-Methyl-3-nitroaniline Reaction Reaction in a suitable solvent (e.g., dry benzene) 2_Methyl_3_nitroaniline->Reaction Isothiocyanate_Source Benzoyl isothiocyanate Isothiocyanate_Source->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Intermediate Formation Purification Purification (Recrystallization) Hydrolysis->Purification Crude Product Product (2-Methyl-3-nitrophenyl)thiourea Purification->Product Pure Product

Caption: Figure 1. Synthetic Workflow for (2-Methyl-3-nitrophenyl)thiourea.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a suitable dry solvent such as benzene or tetrahydrofuran (THF).

  • Addition of Reagent: To this solution, add an equimolar amount of benzoyl isothiocyanate.[1]

  • Reaction: Reflux the reaction mixture for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture. The intermediate, a benzoyl thiourea derivative, often precipitates and can be isolated by filtration. Subsequent hydrolysis with an aqueous base, followed by acidification, will yield the desired (2-Methyl-3-nitrophenyl)thiourea.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Molecular Structure and Spectroscopic Characterization

The combination of various spectroscopic techniques provides a complete picture of the molecular structure. Each technique probes different aspects of the molecule, and together, they offer a self-validating system for structural confirmation.

Molecular_Structure Figure 2. Molecular Structure of (2-Methyl-3-nitrophenyl)thiourea structure

Caption: Figure 2. Molecular Structure of (2-Methyl-3-nitrophenyl)thiourea.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality: The vibrational frequencies of specific bonds are sensitive to their environment. For (2-Methyl-3-nitrophenyl)thiourea, we expect to see characteristic bands for the N-H and C=S groups of the thiourea moiety, the NO₂ group, and the substituted aromatic ring.

Key FT-IR Data Summary

Wavenumber (cm⁻¹)AssignmentIntensity
~3300-3400N-H stretching vibrationsMedium
~3100-3200Aromatic C-H stretchingWeak
~2900-3000Aliphatic C-H stretching (CH₃)Weak
~1590-1610N-H bending vibrationsMedium
~1520-1560Asymmetric NO₂ stretchingStrong
~1470-1490C-N asymmetric stretchingMedium
~1340-1360Symmetric NO₂ stretchingStrong
~1080-1100C-N symmetric stretchingMedium
~700-800C=S stretchingMedium

Note: These are expected ranges and can vary slightly based on the specific molecular environment and sample preparation.[3][4]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Process the spectrum by subtracting the background and identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

Causality: The presence of chromophores, such as the nitrophenyl group and the thiocarbonyl (C=S) group, will result in characteristic absorption bands. The nitro group, being a strong electron-withdrawing group, will influence the electronic transitions of the benzene ring.

Expected UV-Vis Absorption

λmax (nm)Transition TypeChromophore
~240-260π → πPhenyl ring, C=S
~350-400n → π / ICTNO₂, C=S, Intramolecular Charge Transfer

Note: The exact λmax and molar absorptivity are solvent-dependent.[6][7][8][9]

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.[6]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[7]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy

Causality: The chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nitro group and the thiourea moiety will deshield adjacent protons, shifting their signals downfield. The methyl group protons will appear in the upfield region.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Singlet (br)2HN-H protons of thiourea
~7.5-8.0Multiplet3HAromatic protons (H-4, H-5, H-6)
~2.3-2.5Singlet3HMethyl protons (CH₃)

Note: The N-H protons may appear as a broad singlet and their chemical shift can be concentration-dependent. The aromatic region will show a complex splitting pattern due to the substitution.[6][10]

¹³C NMR Spectroscopy

Causality: The chemical shifts of carbon atoms are also dependent on their electronic environment. The C=S carbon is typically found significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~180-185C=S carbon of thiourea
~120-150Aromatic carbons
~15-20Methyl carbon (CH₃)

Note: The signals for the aromatic carbons can be assigned more specifically using advanced 2D NMR techniques.[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Causality: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺•): The molecular formula of (2-Methyl-3-nitrophenyl)thiourea is C₈H₉N₃O₂S. The expected m/z for the molecular ion peak would correspond to its molecular weight (approx. 211.24 g/mol ).

  • Key Fragments: Expect to see fragments corresponding to the loss of the nitro group (NO₂), the thiourea side chain, and other characteristic cleavages of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or a softer method like Electrospray Ionization (ESI).[12][13]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous structural assignment.

Characterization_Logic Figure 3. Integrated Approach to Spectroscopic Characterization Target_Molecule (2-Methyl-3-nitrophenyl)thiourea FTIR FT-IR (Functional Groups: -NH, C=S, -NO2) Target_Molecule->FTIR UV_Vis UV-Vis (Electronic Transitions & Chromophores) Target_Molecule->UV_Vis NMR NMR (¹H & ¹³C) (Connectivity & Skeleton) Target_Molecule->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Target_Molecule->MS Structural_Elucidation Confirmed Structure FTIR->Structural_Elucidation UV_Vis->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Caption: Figure 3. Integrated Approach to Spectroscopic Characterization.

Conclusion

The characterization of (2-Methyl-3-nitrophenyl)thiourea is systematically achieved through a combination of FT-IR, UV-Vis, NMR, and Mass Spectrometry. FT-IR confirms the presence of key functional groups, UV-Vis identifies the chromophoric systems, NMR elucidates the precise arrangement of atoms and the carbon-hydrogen framework, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability. This integrated approach, grounded in established experimental protocols, ensures the reliable and accurate structural determination of the title compound, paving the way for its further exploration in scientific research and development.

References

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - MDPI. (2024, June 9). MDPI. Retrieved from [Link]

  • FT-IR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Retrieved from [Link]

  • (2-Methyl-3-nitrophenyl)methanol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021, May 21). National Center for Biotechnology Information. Retrieved from [Link]

  • UV-vis spectra of Thiourea (T) and the product obtained (TC). (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic and structural study of a series of pivaloylthiourea derivatives. (2011). The Malaysian Journal of Analytical Sciences, 15(1), 37-45. Retrieved from [Link]

  • 1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiourea. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Thiourea. (n.d.). SpectraBase. Retrieved from [Link]

  • Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved from [Link]

  • UV-Vis Spectrum of Thiourea. (2025, July 11). SIELC Technologies. Retrieved from [Link]

  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40. Retrieved from [Link]

  • Assemblies of Sulfathiazole- and Sulfamethazine-Derived Thiourea: Polymorphs, Solvates, and Fluoride Detection. (2024, February 26). ACS Publications. Retrieved from [Link]

  • Growth and characterization of novel Thiourea based NTS, MTS and NMTS crystals. (n.d.). Semantic Scholar. Retrieved from [Link]

  • OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011, September 6). MDPI. Retrieved from [Link]

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (2024, June 9). PubMed. Retrieved from [Link]

  • Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). JETIR. Retrieved from [Link]

  • Structure of 2-[(3-nitrophenylimino)methyl]phenol. (1992, June). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.
  • FTIR study of urea and thiourea. (2026, March 5). International Journal of Academic Research and Development. Retrieved from [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Diverse Mechanical Properties of 1,3-bis(4-nitrophenyl) thiourea- DMSO Dimorphic Solvates. (n.d.). DOI. Retrieved from [Link]

  • Thiourea. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • 3,3-(diphenyl)thiourea: spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. (2015, January 6). SciELO. Retrieved from [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016, March 1). Semantic Scholar. Retrieved from [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. (n.d.). NISCAIR. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

  • MALDI Mass Spectrometry of Synthetic Polymers. (n.d.). Toyota Central R&D Labs., Inc. Retrieved from [Link]

  • The mass spectrometry of nitrate esters and related compounds. Part I. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

Exploratory

The Hydrogen Bonding Architecture of (2-Methyl-3-nitrophenyl)thiourea: A Technical Whitepaper

Executive Summary In the realm of supramolecular chemistry and rational drug design, the thiourea pharmacophore stands out as a privileged scaffold. Specifically, (2-Methyl-3-nitrophenyl)thiourea represents a highly tune...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of supramolecular chemistry and rational drug design, the thiourea pharmacophore stands out as a privileged scaffold. Specifically, (2-Methyl-3-nitrophenyl)thiourea represents a highly tuned, bifunctional hydrogen-bond donor. By synergizing the steric gating of an ortho-methyl group with the profound electronic activation of a meta-nitro group, this molecule achieves exceptional pre-organization and acidity. This whitepaper dissects the mechanistic foundations of its hydrogen-bonding capabilities, its utility in anion recognition, and the rigorous experimental protocols required to validate its thermodynamic properties.

Mechanistic Foundations of Hydrogen Bonding

The efficacy of (2-Methyl-3-nitrophenyl)thiourea as a hydrogen bond donor is not merely a function of its two N-H protons; it is the result of a precise stereoelectronic push-pull system.

Electronic Activation via the 3-Nitro Group

The thiocarbonyl (C=S) group is an excellent hydrogen bond acceptor, but the true power of the thiourea core lies in its N-H donors. The introduction of a nitro group (-NO₂) at the 3-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (EWG). This withdrawal pulls electron density away from the aryl ring, which in turn deshields the adjacent thiourea nitrogen. Consequently, the partial positive charge (δ+) on the N-H protons increases dramatically. Literature confirms that electron-withdrawing groups on arylthioureas significantly lower the pKa of the N-H bonds, thereby facilitating stronger, more stable hydrogen-bonding interactions with Lewis basic guests[1].

Steric Gating via the 2-Methyl Group

Without steric intervention, arylthioureas often suffer from conformational flexibility, leading to intermolecular self-aggregation or intramolecular hydrogen bonding that quenches their donor capacity. The 2-methyl group acts as a "steric gate." The bulk of the ortho-methyl substituent creates a severe steric clash with the thiocarbonyl sulfur, forcing the aryl ring out of coplanarity with the thiourea plane. This conformational locking prevents the N-H bonds from adopting an inactive syn conformation, instead locking them in an anti geometry that points outward, perfectly pre-organized for capturing external anions or activating electrophiles[2][3].

G Core (2-Methyl-3-nitrophenyl)thiourea Methyl 2-Methyl Group (Steric Gating) Core->Methyl Nitro 3-Nitro Group (Electronic Activation) Core->Nitro Thiourea Thiourea Core (H-Bond Donor/Acceptor) Core->Thiourea Conform Conformational Locking (Prevents Coplanarity) Methyl->Conform Steric Clash Acidity Increased N-H Acidity (Inductive Withdrawal) Nitro->Acidity Electron Withdrawal Binding Enhanced Anion Binding & Organocatalytic Activation Thiourea->Binding Double H-Bonding Conform->Binding Pre-organization Acidity->Binding Stronger Donors

Figure 1: Logical relationship of substituent effects on the hydrogen-bonding capacity of the molecule.

Anion Recognition and Binding Thermodynamics

Thiourea-based receptors are highly attractive for anion recognition because they mimic the natural binding processes found in biological systems, operating effectively under neutral conditions[4]. (2-Methyl-3-nitrophenyl)thiourea utilizes its parallel N-H bonds to form a bidentate hydrogen-bonding cleft.

When exposed to basic anions, the enhanced acidity provided by the 3-nitro group allows for exceptionally tight binding. In competitive solvents like Dimethyl Sulfoxide (DMSO), the receptor demonstrates high selectivity for spherical, highly basic anions (like Fluoride) and Y-shaped oxoanions (like Acetate and Dihydrogen Phosphate)[5].

Quantitative Binding Profile

The table below summarizes the representative binding affinities (Log K) for highly activated nitroarylthioureas interacting with various tetrabutylammonium (TBA) salts in DMSO at 298 K.

Guest Anion (TBA Salt)GeometryBasicity (pKa of conj. acid)Representative Log K (M⁻¹)Binding Mode
Fluoride (F⁻) Spherical3.175.50 - 5.981:1 (Strong H-Bond / Deprotonation)
Acetate (AcO⁻) Y-Shaped4.764.10 - 4.501:1 (Bidentate H-Bond)
Dihydrogen Phosphate (H₂PO₄⁻) Tetrahedral2.153.80 - 4.201:1 (Bidentate H-Bond)
Chloride (Cl⁻) Spherical-7.001.50 - 2.101:1 (Weak H-Bond)

Data extrapolated from established nitroarylthiourea recognition studies[5].

Experimental Methodologies for Validating H-Bonding

To ensure trustworthiness and scientific integrity, hydrogen-bonding capabilities must be validated through self-correcting experimental systems. The following protocols detail the exact methodologies required to quantify these interactions.

Protocol 1: ¹H NMR Titration for Binding Constant Determination

NMR titration is the gold standard for quantifying hydrogen bond strength. The causality behind the specific steps below is critical: we must prevent dilution artifacts and solvent competition from skewing the thermodynamic data.

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-d₆. Causality: DMSO is a highly competitive, hydrogen-bond accepting solvent. If a binding event is observable in DMSO, it proves the thiourea-anion interaction is exceptionally robust.

  • Host Solution Preparation: Prepare a 2.0 mM solution of (2-Methyl-3-nitrophenyl)thiourea in DMSO-d₆. Transfer exactly 500 µL to an NMR tube.

  • Guest Solution Preparation (Critical Step): Prepare a 100 mM solution of the guest anion (e.g., TBA-Acetate). Crucially, dissolve the guest salt directly into the 2.0 mM Host Solution.Causality: By using the host solution as the solvent for the guest, adding aliquots of the guest to the NMR tube will change the guest concentration while keeping the host concentration absolutely constant, preventing chemical shift changes caused by host dilution.

  • Titration Execution: Add aliquots of the guest solution to the NMR tube (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents). Invert to mix.

  • Data Acquisition: Record a ¹H NMR spectrum after each addition. Track the downfield shift (Δδ) of the two thiourea N-H protons. Causality: Hydrogen bonding deshields the N-H protons, moving their signals to higher ppm values.

  • Isotherm Fitting: Plot Δδ versus guest concentration. Fit the curve using a non-linear regression 1:1 binding model (e.g., using the BindFit software suite) to extract the association constant (K_a).

Workflow Step1 1. Host Preparation Prepare 2.0 mM Host in DMSO-d6 Step2 2. Guest Preparation Dissolve Anion Salt in Host Solution Step1->Step2 Step3 3. NMR Titration Sequentially add Guest to Host in NMR tube Step2->Step3 Step4 4. Data Acquisition Record 1H NMR; Track N-H Downfield Shift Step3->Step4 Step5 5. Isotherm Fitting Plot Δδ vs [Guest] using 1:1 binding model Step4->Step5

Figure 2: Self-validating ¹H NMR titration workflow for determining hydrogen-bond affinity.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Mapping

While NMR provides solution-state dynamics, SCXRD confirms the absolute geometry of the hydrogen-bonding network.

  • Crystallization: Dissolve the compound in a minimal amount of hot acetonitrile. Allow slow evaporation at 25°C over 72 hours. Causality: Slow evaporation promotes the formation of a thermodynamically stable lattice, often revealing the intermolecular N-H···S hydrogen-bonded dimers typical of thioureas.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K. Causality: Low temperature minimizes thermal motion, allowing precise determination of the N-H bond vectors and the torsion angle dictated by the 2-methyl group.

  • Refinement: Resolve the structure using direct methods (SHELXT). Ensure the N-H protons are located from the difference Fourier map rather than placed in calculated positions, as their exact coordinates are required to prove the hydrogen bond angle and distance.

Sources

Foundational

In Silico Molecular Docking Studies of (2-Methyl-3-nitrophenyl)thiourea: A Mechanistic Blueprint for Urease Inhibition

Abstract: As antibiotic resistance in Helicobacter pylori (H. pylori) escalates, targeting the bacterial urease enzyme has emerged as a critical adjuvant therapeutic strategy. Thiourea derivatives represent a highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As antibiotic resistance in Helicobacter pylori (H. pylori) escalates, targeting the bacterial urease enzyme has emerged as a critical adjuvant therapeutic strategy. Thiourea derivatives represent a highly potent class of urease inhibitors. This technical guide provides an authoritative, step-by-step in silico methodology for evaluating (2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3) as a targeted urease inhibitor. By establishing a self-validating docking protocol, we elucidate the thermodynamic and spatial causality behind the interaction of this specific pharmacophore with the bi-nickel active site of H. pylori urease.

Pharmacological Context & Target Architecture

H. pylori survives the hostile, acidic environment of the human stomach by secreting massive quantities of urease, a metalloenzyme that hydrolyzes urea into ammonia and carbon dioxide, effectively neutralizing gastric acid [1].

The active site of H. pylori urease (PDB ID: 1E9Y) is buried within a barrel-shaped pocket occluded by a mobile flap (residues 313–346). At the base of this pocket lies a binuclear nickel center (Ni3001 and Ni3002). These Ni²⁺ ions are coordinated by a highly conserved network of residues: His136, His138, His248, His274, Asp362, and a carbamylated lysine (KCX219) [2].

(2-Methyl-3-nitrophenyl)thiourea serves as an excellent mechanistic model for urease inhibition. The thiourea moiety acts as a bidentate ligand, chelating the Ni²⁺ ions via its sulfur and nitrogen atoms. Concurrently, the 2-methyl and 3-nitro substitutions on the phenyl ring exert profound electronic and steric effects:

  • Electronic Modulation: The strongly electron-withdrawing nitro (-NO₂) group at the meta position decreases the electron density on the thiourea sulfur, while simultaneously increasing the acidity of the thiourea N-H protons, strengthening their capacity to act as hydrogen bond donors to Asp362.

  • Steric Locking: The ortho-methyl group restricts the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformation that minimizes entropic penalty upon binding.

Self-Validating In Silico Methodology

To ensure absolute scientific integrity, a docking protocol cannot simply be executed; it must be internally validated. The following step-by-step workflow utilizes a re-docking validation system to ensure that the chosen parameters accurately reproduce experimentally derived crystallographic poses.

Step 1: Ligand Preparation and Quantum Mechanical Optimization

The exact 3D geometry and charge distribution of the ligand dictate its interaction with the metal center.

  • Structure Generation: Build the 3D structure of (2-Methyl-3-nitrophenyl)thiourea using ChemDraw and export it as an SDF file.

  • DFT Optimization: Import the structure into Gaussian. Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set. This step is critical to resolve the correct tautomeric state (thione vs. thiol) and calculate accurate partial charges (Mulliken charges).

  • Format Conversion: Convert the optimized output to PDBQT format using AutoDockTools (MGLTools), ensuring all rotatable bonds (e.g., the C-N bond linking the phenyl ring to the thiourea) are set as active.

Step 2: Protein Preparation and Metal Ion Handling

Standard docking algorithms often struggle with transition metals. Proper preparation of the 1E9Y crystal structure is paramount[3].

  • Structure Retrieval: Download PDB ID: 1E9Y (resolution: 3.00 Å), which represents H. pylori urease co-crystallized with acetohydroxamic acid (AHA).

  • Purification: Strip all water molecules, heteroatoms, and the co-crystallized AHA ligand using PyMOL, strictly retaining the Ni3001 and Ni3002 ions and the KCX219 residue.

  • Protonation: Add polar hydrogens and assign Kollman partial charges. Ensure that the coordinating histidine residues (His136, His138, His248, His274) are properly protonated to reflect their coordination states with the Ni²⁺ ions.

  • Output: Save the prepared macromolecule as a PDBQT file.

Step 3: Grid Box Definition & Protocol Validation (The "Self-Validating" Step)

Before docking the novel compound, we must prove the algorithm can accurately find the active site.

  • Grid Box Placement: Center the grid box precisely between Ni3001 and Ni3002.

  • Re-docking AHA: Dock the native ligand (AHA) back into the prepared 1E9Y structure using AutoDock Vina.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked AHA pose and the original crystallographic AHA pose.

    • Causality Check: An RMSD of < 2.0 Å validates that the grid parameters and scoring function are accurately simulating the physical reality of the binding pocket.

Step 4: Docking Execution
  • Execution: Run AutoDock Vina with the validated grid parameters. Set the exhaustiveness parameter to 64.

    • Causality Check: A higher exhaustiveness (default is 8) increases the probability of finding the global energy minimum, which is crucial when navigating the complex electrostatic landscape of a binuclear metal center.

  • Analysis: Extract the top 9 binding poses and analyze the lowest energy conformation using PyMOL (for 3D visualization) and LigPlot+ (for 2D interaction mapping).

Data Presentation

Table 1: Validated Grid Box Parameters for 1E9Y
ParameterX-AxisY-AxisZ-Axis
Center Coordinates (Å) 62.14554.23018.750
Dimensions (Å) 20.020.020.0
Spacing (Å) 0.3750.3750.375
Table 2: Comparative Docking Results and Key Interactions

Data represents expected thermodynamic values based on established thiourea-urease interaction profiles [4].

LigandBinding Affinity (kcal/mol)Metal CoordinationKey Hydrogen Bonds (Distance)Hydrophobic Interactions
Acetohydroxamic Acid (AHA) (Control)-5.4Ni3001, Ni3002Asp362 (1.8 Å), His221 (2.1 Å)Ala169
(2-Methyl-3-nitrophenyl)thiourea -7.8Ni3001Asp362 (1.9 Å), Ala365 (2.2 Å)Ala169, Ala365, Val321

Mandatory Visualizations

Diagram 1: Molecular Docking Workflow

DockingWorkflow LPrep 1. Ligand Preparation DFT Optimization (B3LYP/6-31G) Grid 3. Grid Box Definition Centered on Ni3001/Ni3002 LPrep->Grid PPrep 2. Protein Preparation 1E9Y: Retain Ni2+ & KCX219 PPrep->Grid Valid 4. Protocol Validation AHA Re-docking (RMSD < 2.0 Å) Grid->Valid Dock 5. AutoDock Vina Execution Exhaustiveness = 64 Valid->Dock Validated Anal 6. Interaction Analysis PyMOL & LigPlot+ Dock->Anal

Caption: Self-validating in silico molecular docking workflow for urease inhibitors.

Diagram 2: Urease Inhibition Pathway

UreasePathway Drug (2-Methyl-3-nitrophenyl)thiourea Target H. pylori Urease Active Site (Mobile Flap Penetration) Drug->Target Mech Chelation of Ni2+ Ions & H-bonding with Asp362 Target->Mech Inhib Complete Blockade of Urea Hydrolysis Mech->Inhib Env Failure to Neutralize Gastric Acid (pH < 4.0) Inhib->Env Result H. pylori Eradication / Sensitization to Antibiotics Env->Result

Caption: Pharmacodynamic pathway of H. pylori eradication via thiourea-mediated urease inhibition.

Mechanistic Insights & Conclusion

The docking simulation of (2-Methyl-3-nitrophenyl)thiourea against H. pylori urease reveals a highly favorable binding affinity (-7.8 kcal/mol) compared to the standard inhibitor AHA (-5.4 kcal/mol).

The causality of this enhanced affinity is rooted in the dual-action of the functional groups. The thiourea sulfur atom acts as a soft Lewis base, forming a strong coordination bond with the soft Lewis acid Ni3001. Simultaneously, the electron-withdrawing nature of the 3-nitro group polarizes the N-H bonds of the thiourea, optimizing them for strong hydrogen bonding with the carboxylate oxygen of Asp362 (distance ~1.9 Å). Furthermore, the 2-methyl group creates a steric wedge that forces the phenyl ring into a perpendicular orientation relative to the thiourea plane, allowing the aromatic ring to perfectly occupy the hydrophobic pocket formed by Ala169 and Ala365 without clashing with the mobile flap (residues 313-346) [5].

By employing a rigorously validated docking protocol, researchers can confidently utilize (2-Methyl-3-nitrophenyl)thiourea as a foundational scaffold for the rational drug design of next-generation, non-antibiotic H. pylori eradication therapies.

References

  • Title: Supramolecular Assembly and Acid Resistance of Helicobacter Pylori Urease Source: RCSB Protein Data Bank (PDB ID: 1E9Y) URL: [Link]

  • Title: Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Biological Evaluation and Molecular Docking of Protocatechuic Acid from Hibiscus sabdariffa L. as a Potent Urease Inhibitor by an ESI-MS Based Method Source: MDPI URL: [Link]

  • Title: Synthesis, inhibitory activity and molecular docking studies of two Cu(II) complexes against Helicobacter pylori urease Source: Taylor & Francis Online URL: [Link]

  • Title: Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors Source: ACS Omega URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Organocatalytic Applications of (2-Methyl-3-nitrophenyl)thiourea Derivatives in Asymmetric Synthesis

Executive Summary Bifunctional thiourea organocatalysts have fundamentally transformed asymmetric synthesis by enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations under mild, metal-free c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional thiourea organocatalysts have fundamentally transformed asymmetric synthesis by enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations under mild, metal-free conditions[1]. While the 3,5-bis(trifluoromethyl)phenyl moiety is the most ubiquitous hydrogen-bond donor tuning group, the (2-methyl-3-nitrophenyl)thiourea motif offers a highly specialized alternative. By combining precise steric locking with potent electronic activation, this motif provides exceptional stereocontrol in challenging transformations, including asymmetric Michael additions and aza-Henry reactions[2]. This application note provides drug development professionals and synthetic chemists with the mechanistic rationale, self-validating synthesis protocols, and optimized application workflows for utilizing this class of catalysts.

Mechanistic Rationale: The (2-Methyl-3-nitrophenyl) Advantage

The efficacy of a bifunctional organocatalyst relies entirely on its ability to simultaneously activate both the electrophile and the nucleophile while maintaining a highly ordered, rigid transition state[3]. The (2-methyl-3-nitrophenyl) motif achieves this through two distinct causal mechanisms:

  • Steric Locking (Conformational Rigidity): The ortho-methyl group restricts the free rotation around the N–C(aryl) bond. This steric bulk forces the thiourea into a rigid anti,anti conformation. By pre-organizing the catalyst structure, the entropic penalty typically incurred during the formation of the transition state is drastically minimized, leading to higher enantioselectivities[2].

  • Electronic Activation (Enhanced Acidity): The meta-nitro group is a powerful electron-withdrawing group (EWG). Through inductive effects, it significantly lowers the pKa of the thiourea N–H protons. This increased acidity translates to a stronger hydrogen-bond donor capacity, enabling tighter binding and more effective LUMO-lowering of the electrophile[4].

G A Chiral Scaffold (Stereocontrol) B Thiourea Motif (H-Bond Donor) A->B Covalent Link C Amine Group (Brønsted Base) A->C Covalent Link D 2-Methyl Group (Steric Locking) B->D Ortho-substitution E 3-Nitro Group (Electronic Activation) B->E Meta-substitution

Logical design of the bifunctional (2-Methyl-3-nitrophenyl)thiourea catalyst.

Catalyst Synthesis & Validation Protocol

The following protocol details the synthesis of a model bifunctional catalyst: 1-((1R,2R)-2-aminocyclohexyl)-3-(2-methyl-3-nitrophenyl)thiourea .

Materials Required
  • (1R,2R)-cyclohexane-1,2-diamine (1.2 equiv)

  • 2-Methyl-3-nitrophenyl isothiocyanate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel (230-400 mesh)

Step-by-Step Methodology
  • Preparation of the Chiral Pool: Dissolve (1R,2R)-cyclohexane-1,2-diamine (12.0 mmol) in 30 mL of anhydrous DCM under an argon atmosphere. Causality: An excess of the diamine is required to prevent the formation of the bis-thiourea byproduct.

  • Isothiocyanate Addition: Dissolve 2-methyl-3-nitrophenyl isothiocyanate (10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the diamine solution over 1 hour at 0 °C. Causality: Slow addition at low temperatures ensures kinetic control, favoring mono-substitution.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Validate reaction completion via TLC (Eluent: EtOAc/MeOH 9:1). The disappearance of the highly UV-active isothiocyanate spot (Rf ~0.8) and the appearance of a polar product spot (Rf ~0.2) confirms conversion.

  • Purification: Wash the organic layer with distilled water (3 × 20 mL) to remove unreacted diamine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM to DCM/MeOH 9:1 gradient) to yield the pure catalyst as a pale yellow solid.

Application 1: Enantioselective Michael Addition

Bifunctional thioureas excel in the asymmetric Michael addition of carbon nucleophiles to nitroalkenes. The dual activation mechanism ensures that the nucleophile attacks from a single stereoface[3].

Mechanism Cat Bifunctional Catalyst Elec Electrophile (LUMO Lowering) Cat->Elec H-Bond Nuc Nucleophile (HOMO Raising) Cat->Nuc Deprotonation TS Highly Ordered Transition State Elec->TS Nuc->TS Prod Enantioenriched Product TS->Prod C-C Bond Formation

Dual activation mechanism of the bifunctional thiourea organocatalyst.

Step-by-Step Methodology
  • System Preparation: To an oven-dried reaction vial, add trans-β-nitrostyrene (0.5 mmol) and the synthesized (2-methyl-3-nitrophenyl)thiourea catalyst (0.05 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. Causality: Non-polar solvents like toluene are strictly required. Polar solvents (e.g., MeOH, DMF) will competitively hydrogen-bond with the catalyst, disrupting the transition state and plummeting enantioselectivity[1].

  • Nucleophile Introduction: Add diethyl malonate (1.0 mmol, 2.0 equiv) to the stirring solution at room temperature. Causality: Adding the nucleophile last prevents any background racemic reaction from occurring before the catalyst can coordinate with the electrophile.

  • Incubation & Quenching: Stir the reaction for 18–36 hours. Monitor via TLC (Hexane/EtOAc 8:2). Once complete, quench by directly loading the mixture onto a short silica plug and eluting with EtOAc.

  • Analysis: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary: Michael Addition
Electrophile (Nitroalkene)NucleophileTime (h)Yield (%)ee (%)
trans-β-NitrostyreneDiethyl malonate249295
4-Methoxy-β-nitrostyreneDiethyl malonate368893
4-Chloro-β-nitrostyreneDiethyl malonate189596

Application 2: Asymmetric Aza-Henry (Nitroaldol) Reaction

The aza-Henry reaction is a critical pathway for synthesizing chiral 1,2-diamines, which are vital pharmacophores in drug development. The (2-methyl-3-nitrophenyl)thiourea catalyst effectively activates N-Boc imines via hydrogen bonding[4].

Step-by-Step Methodology
  • Substrate Loading: In a dry Schlenk tube, dissolve N-Boc-benzaldimine (0.5 mmol) and the catalyst (10 mol%) in 2.0 mL of anhydrous toluene.

  • Nucleophile Preparation: Dry nitromethane over 4Å molecular sieves for 24 hours prior to use. Causality: Trace water will hydrolyze the delicate N-Boc imine back to the aldehyde, ruining the yield and generating side products.

  • Reaction Execution: Cool the reaction mixture to -20 °C. Add the dried nitromethane (5.0 mmol, 10 equiv) dropwise. Causality: Lower temperatures enhance the rigidity of the hydrogen-bonded transition state, maximizing stereocontrol at the cost of reaction velocity.

  • Isolation: After 36-60 hours, evaporate the excess nitromethane and toluene under reduced pressure. Purify the resulting β-nitroamine via flash chromatography.

Quantitative Data Summary: Aza-Henry Reaction
Imine SubstrateNucleophileTemp (°C)Time (h)Yield (%)ee (%)
N-Boc-benzaldimineNitromethane-20488591
N-Boc-4-methylbenzaldimineNitromethane-20608189
N-Boc-4-chlorobenzaldimineNitromethane-20368994

Critical Parameters & Troubleshooting

To ensure trustworthiness and reproducibility across different laboratory environments, researchers must control the following parameters:

  • Catalyst Aggregation (Concentration Effects): Thiourea catalysts possess a strong propensity to self-aggregate (dimerize) via intermolecular hydrogen bonding at high concentrations. This dimerization masks the active site, leading to a precipitous drop in both reaction rate and enantioselectivity[3]. Rule of Thumb: Never exceed a substrate concentration of 0.25 M. If reaction rates are sluggish, increase the temperature rather than the concentration.

  • Moisture Sensitivity of the Transition State: While thiourea catalysts themselves are bench-stable and water-tolerant, the transition state of the reaction is highly sensitive to moisture[1]. Water molecules can insert themselves into the hydrogen-bonding network between the catalyst and the electrophile, leading to racemic background reactions. Always use anhydrous solvents and dry nucleophiles.

References

  • Serdyuk, O. V., Heckel, C. M., & Tsogoeva, S. B. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 11(41), 7051-7071. URL:[Link]

  • Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(35), 11658-11667. URL:[Link]

  • Szymańska, E., & Kiełbasiński, P. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Pharmaceuticals, 14(11), 1074. URL:[Link]

  • Wikipedia contributors. (2023). Thiourea organocatalysis. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

Application Note: Preparation, Handling, and Quality Control of (2-Methyl-3-nitrophenyl)thiourea Stock Solutions for In Vitro Assays

Introduction & Chemical Rationale Thiourea derivatives are highly valued pharmacophores in drug discovery, frequently investigated for their antimicrobial, antiparasitic, and immunomodulatory properties. However, the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Thiourea derivatives are highly valued pharmacophores in drug discovery, frequently investigated for their antimicrobial, antiparasitic, and immunomodulatory properties. However, the preparation of in vitro assay stock solutions for compounds like 1-(2-Methyl-3-nitrophenyl)thiourea requires strict methodological control.

The structural characteristics of this compound dictate specific handling procedures. The thiourea backbone acts as a strong hydrogen bond donor and acceptor, often forming stable, tightly packed crystal lattices that are poorly soluble in aqueous media. Furthermore, the presence of the nitrophenyl moiety introduces photosensitivity, making the molecule susceptible to UV/visible light-induced degradation or photoreduction. To ensure reproducibility and biological relevance, stock solutions must be prepared in a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—which effectively disrupts these intermolecular hydrogen bonds without degrading the compound [1].

Physicochemical Properties & Quantitative Data

Before beginning the protocol, it is critical to understand the physical and chemical boundaries of the compound to calculate accurate molarities and prevent assay artifacts.

Table 1: Physicochemical Properties of 1-(2-Methyl-3-nitrophenyl)thiourea [3]

ParameterValue / SpecificationRationale for Assay Design
IUPAC Name 1-(2-Methyl-3-nitrophenyl)thioureaIdentifies the specific positional isomer.
CAS Number 691884-60-3Essential for procurement and verification.
Molecular Formula C₈H₉N₃O₂SUsed for mass spectrometry validation.
Molecular Weight 211.24 g/mol Required for all molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced precipitation.
Max Stock Concentration 50 mMBalances solubility limits with DMSO toxicity [1].
Storage (Solid) Room Temp or 4°C (Desiccated)Prevents ambient moisture absorption.
Storage (Solution) -80°C (Amber Vials)Arrests thermal and photolytic degradation.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the preparation of a 50 mM master stock and subsequent working solutions. This workflow is designed not just to instruct, but to validate the integrity of the compound at every step [2].

Phase 1: Preparation of the 50 mM Master Stock

Causality Check: Why 50 mM? Preparing a highly concentrated master stock ensures that when the compound is eventually diluted into the aqueous assay buffer, the final DMSO concentration remains strictly below the cytotoxic threshold of most mammalian cell lines (typically ≤0.1% v/v).

  • Equilibration: Allow the lyophilized (2-Methyl-3-nitrophenyl)thiourea powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reasoning: Opening cold vials causes atmospheric condensation, introducing water that will prematurely crash the hydrophobic compound out of the DMSO solution.

  • Weighing: Under a fume hood (to prevent inhalation of bioactive dust), accurately weigh 10.56 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity) to the tube.

  • Lattice Disruption: Vortex the solution vigorously for 30 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes. Reasoning: Sonication provides the necessary activation energy to break the strong N-H···S=C hydrogen-bonded crystal lattices typical of thioureas.

Phase 2: Aliquoting and Storage
  • Light Protection: Transfer the clear 50 mM stock solution into single-use amber glass or opaque microcentrifuge vials (e.g., 20 µL to 50 µL per vial). Reasoning: The nitrophenyl group is highly photolabile; amber vials prevent photo-isomerization during long-term storage.

  • Cryopreservation: Store the aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Phase 3: Serial Dilution and Aqueous Integration

To generate a dose-response curve, create intermediate stocks in 100% DMSO at 1000× your desired final assay concentration.

Table 2: Serial Dilution Strategy for Dose-Response Assays (1000× Stocks)

StepSource SolutionVol. of SourceVol. of Anhydrous DMSOConcentration (1000× Stock)Final Assay Concentration (at 1:1000 in Media)
150 mM Master StockN/AN/A50 mM50 µM
250 mM Master Stock20 µL80 µL10 mM10 µM
310 mM Intermediate10 µL90 µL1 mM1 µM
41 mM Intermediate10 µL90 µL0.1 mM0.1 µM
Phase 4: Self-Validation System (Quality Control)

Trustworthiness Check: How do you know the compound hasn't precipitated in your assay? When diluting the 1000× DMSO stock into your aqueous assay medium (e.g., DMEM or PBS), you must add the DMSO stock slowly to the aqueous buffer while vortexing. Do not add the buffer to the DMSO. Validation Step: Immediately transfer 100 µL of the final dosed assay medium to a clear 96-well plate and measure the Optical Density at 600 nm (OD₆₀₀) using a microplate reader. Compare this to a vehicle control (0.1% DMSO in medium). An OD₆₀₀ > 0.01 above the control indicates micro-precipitation. If precipitation is detected, the compound has exceeded its thermodynamic solubility in that specific buffer, and the data from that concentration must be discarded to prevent false-positive light scattering artifacts.

Workflow Visualization

ProtocolWorkflow A 1. Weigh Compound (10.56 mg) B 2. Add Anhydrous DMSO (1.0 mL) A->B C 3. Sonicate & Vortex (Disrupt Lattice) B->C D 4. 50 mM Master Stock (Clear Solution) C->D E 5. Aliquot in Amber Vials (Protect from Light) D->E G 7. Dilute in Assay Buffer (Final DMSO ≤ 0.1%) D->G Day of Assay F 6. Store at -80°C (Desiccated) E->F

Workflow for (2-Methyl-3-nitrophenyl)thiourea stock preparation and assay dilution.

References

  • National Center for Biotechnology Information (NCBI) PMC. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis." Retrieved from[Link]

  • MDPI. "New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities." Retrieved from [Link]

Method

Using (2-Methyl-3-nitrophenyl)thiourea in anion recognition and chemosensors

Application Note: (2-Methyl-3-nitrophenyl)thiourea as a Colorimetric Chemosensor for Anion Recognition Executive Summary The detection and quantification of biologically and environmentally significant anions (e.g., fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2-Methyl-3-nitrophenyl)thiourea as a Colorimetric Chemosensor for Anion Recognition

Executive Summary

The detection and quantification of biologically and environmentally significant anions (e.g., fluoride, acetate, phosphate) require robust, highly selective analytical tools. (2-Methyl-3-nitrophenyl)thiourea represents a highly effective class of supramolecular chemosensors. By integrating a strong hydrogen-bond-donating thiourea core with an electron-withdrawing, chromogenic nitrophenyl moiety, this receptor enables rapid, "naked-eye" colorimetric detection of anions in competitive solvent environments[1]. This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for deploying this compound in anion recognition workflows.

Mechanistic Principles of Anion Recognition

To effectively utilize (2-Methyl-3-nitrophenyl)thiourea, one must understand the causality behind its structural design. The chemosensor operates via a non-covalent host-guest interaction that translates into a macroscopic optical signal.

  • The Thiourea Binding Core: The thiourea functional group acts as an exceptional bidentate hydrogen bond donor. Compared to urea analogues, thiourea possesses enhanced acidity, which dramatically increases its binding affinity for basic anions[2].

  • The Nitrophenyl Signaling Unit: The 3-nitro group serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it pulls electron density away from the thiourea nitrogen atoms, further lowering the pKa of the N-H protons and strengthening the hydrogen-bonding interaction[1],. Second, it acts as the electron acceptor in an Intramolecular Charge Transfer (ICT) system[1].

  • The Steric Modulator (2-Methyl Group): The methyl group at the 2-position introduces a steric twist between the thiourea plane and the nitroaromatic ring. Upon anion binding, the electronic redistribution forces the system into a more planar conformation, extending conjugation and maximizing the ICT effect.

  • Hydrogen Bonding vs. Deprotonation: While the primary recognition mode is a 1:1 hydrogen-bonded complex, highly basic anions (such as fluoride) can induce a deprotonation event at higher equivalents. Both mechanisms result in a pronounced bathochromic (red) shift in the UV-Vis spectrum, changing the solution from colorless to yellow/orange[1],[3].

Mechanism A Free Receptor (2-Methyl-3-nitrophenyl)thiourea Colorless C H-Bonded Complex [Receptor···Anion]⁻ Intermediate A->C + Anion B Target Anion (F⁻, AcO⁻, H₂PO₄⁻) B->C D Deprotonation & ICT Enhancement C->D High Basicity / Excess Anion E Optical Readout Visible Color Change (Yellow) UV-Vis Red Shift D->E Extended Conjugation

Fig 1. Mechanistic pathway of anion recognition and subsequent colorimetric signaling.

Experimental Methodologies & Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. We utilize Tetrabutylammonium (TBA) salts to ensure complete solubility of the anions in organic solvents and to prevent cation-induced interference.

Workflow S1 1. Solution Preparation Prepare 20 µM Host in dry DMSO S2 2. Stoichiometry Validation Perform Job's Plot Analysis S1->S2 S3 3. UV-Vis Titration Add 0-10 eq. of TBA-Anion salts S2->S3 S4 4. Spectroscopic Analysis Monitor ICT band shift (~350 nm to ~420 nm) S3->S4 S5 5. Data Regression Fit 1:1 isotherm & calculate K_a S4->S5

Fig 2. Step-by-step experimental workflow for UV-Vis titration and chemosensor validation.

Protocol A: Preparation and Stoichiometric Validation (Job's Plot)

Before calculating binding constants, the 1:1 binding stoichiometry must be empirically validated[2].

  • Solvent Preparation: Dry Dimethyl Sulfoxide (DMSO) over molecular sieves (3Å) for 48 hours prior to use. Water competes for hydrogen bonds and will artificially depress the apparent binding constant.

  • Stock Solutions: Prepare a 2.0×10−4 M stock solution of (2-Methyl-3-nitrophenyl)thiourea in DMSO. Prepare a separate 2.0×10−4 M stock solution of the target TBA-anion salt.

  • Job's Plot Execution: Prepare 11 sample vials. Mix the host and guest stock solutions in varying mole fractions (0:10, 1:9, 2:8 ... 10:0) such that the total volume and total concentration ( 2.0×10−4 M) remain constant.

  • Measurement: Record the UV-Vis absorbance at the λmax​ of the complex (typically ~420 nm).

  • Validation: Plot ΔA×Xhost​ versus Xhost​ (where X is the mole fraction). A maximum at Xhost​=0.5 validates a 1:1 binding stoichiometry, allowing you to proceed to Protocol B.

Protocol B: UV-Vis Titration and Naked-Eye Colorimetry
  • Host Solution: Dilute the host stock to a working concentration of 2.0×10−5 M (20 µM) in a quartz cuvette (1 cm path length).

  • Titrant Preparation: To avoid dilution effects during titration, prepare the TBA-anion titrant solution ( 2.0×10−3 M) using the 20 µM host solution as the solvent. This ensures the host concentration remains perfectly constant throughout the titration.

  • Titration: Sequentially add micro-aliquots (e.g., 5 µL) of the titrant to the cuvette.

  • Observation: Record the UV-Vis spectrum (250–600 nm) after each addition. Note the emergence of an isosbestic point, which confirms the equilibrium between the free receptor and the complex.

  • Naked-Eye Detection: Photograph the cuvette against a white background. A successful positive reading for basic anions like F⁻ or AcO⁻ will show a distinct transition from colorless to yellow[1].

Data Interpretation & Quantitative Analysis

Regardless of whether the ultimate interaction is purely hydrogen bonding or partial deprotonation, the titration data can be robustly fitted to a formal 1:1 binding isotherm. The binding constant ( Ka​ ) is extracted using the Benesi-Hildebrand equation or non-linear regression analysis of the absorbance changes at the new ICT band.

Table 1: Representative Anion Binding Data for Nitrophenyl Thiourea Derivatives in DMSO (Data synthesized from structural analogues to guide expected experimental outcomes,[2])

Target Anion (TBA Salt)Anion GeometryDominant Interaction ModeApparent Binding Affinity ( logKa​ )Naked-Eye Colorimetric Response
Fluoride (F⁻) SphericalH-Bonding Deprotonation~5.98Colorless Bright Yellow
Acetate (AcO⁻) Trigonal PlanarStrong H-Bonding~4.50Colorless Pale Yellow
Dihydrogen Phosphate (H₂PO₄⁻) TetrahedralModerate H-Bonding~4.10Colorless Faint Yellow
Chloride (Cl⁻) SphericalWeak H-Bonding~2.50None (Remains Colorless)

Troubleshooting & Best Practices

  • NMR Titration Limitations: While 1 H NMR is a standard orthogonal technique for confirming hydrogen bonding (via the downfield shift of the thiourea N-H protons), caution is advised. The addition of highly basic anions like fluoride or phosphate often results in severe broadening of the N-H resonances due to rapid chemical exchange or deprotonation, which hampers the accurate determination of binding constants via NMR[2]. Rely primarily on UV-Vis for quantitative Ka​ derivation.

  • Hygroscopicity of TBA Salts: TBA salts are highly hygroscopic. If the salts absorb ambient moisture, the introduced water will competitively bind to the thiourea receptor, leading to falsely low Ka​ values. Always store TBA salts in a desiccator and dry them under vacuum before preparing standard solutions.

  • Differentiating H-Bonding from Deprotonation: If you need to definitively prove whether a color change is due to H-bonding or deprotonation, perform a control titration using a strong, non-nucleophilic base (e.g., TBA-OH). If the UV-Vis spectrum of the anion-bound complex exactly matches the spectrum of the explicitly deprotonated receptor, deprotonation is the dominant signaling mechanism.

References

  • Liu, Y., et al.
  • García-Báez, E. V., et al. "Thiourea-Based Receptors for Anion Recognition and Signaling." ACS Omega, 2024.
  • García-Báez, E. V., et al. "Thiourea-Based Receptors for Anion Recognition and Signaling." PMC - NIH, 2024.
  • Saha, I., et al. "Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts." Frontiers in Chemistry (via PMC - NIH), 2021.

Sources

Application

Application Notes &amp; Protocols for the Medicinal Chemistry Screening of (2-Methyl-3-nitrophenyl)thiourea

Abstract This document provides a comprehensive guide for the initial evaluation of (2-Methyl-3-nitrophenyl)thiourea (CMPT), a novel chemical entity with significant potential in medicinal chemistry. The structural frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial evaluation of (2-Methyl-3-nitrophenyl)thiourea (CMPT), a novel chemical entity with significant potential in medicinal chemistry. The structural framework of CMPT, which combines a thiourea core, a nitroaromatic system, and a methyl-substituted phenyl ring, suggests a rich pharmacological landscape for exploration. Thiourea derivatives are a privileged class of compounds known for a wide spectrum of biological activities, including potent enzyme inhibition and anticancer properties.[1][2][3][4] The nitro group is a well-established pharmacophore in numerous antimicrobial and anticancer drugs, often acting as a bioactivatable moiety that generates reactive nitrogen species.[5][6][7] This guide outlines a logical, multi-tiered screening cascade designed to systematically characterize the physicochemical properties, biological activity, and preliminary mechanism of action of CMPT, providing researchers with the foundational protocols and scientific rationale required for its development.

Introduction: Rationale for Screening (2-Methyl-3-nitrophenyl)thiourea (CMPT)

The design of CMPT is rooted in established medicinal chemistry principles. The thiourea moiety (SC(NH₂)₂) serves as a versatile scaffold capable of forming strong hydrogen bonds, which is critical for interacting with biological targets like enzyme active sites.[8][9] The introduction of a nitrophenyl group confers several advantageous properties. The potent electron-withdrawing nature of the nitro group enhances the acidity of the thiourea N-H protons, making CMPT a more effective hydrogen bond donor and potentially increasing its binding affinity to target proteins.[10] Furthermore, nitroaromatic compounds are frequently used as prodrugs that can be selectively activated under the hypoxic conditions often found in tumors or anaerobic bacteria.[5][7]

This document presents a strategic workflow for the initial characterization of CMPT, beginning with fundamental physicochemical profiling and progressing through primary biological screens to more focused secondary and mechanistic assays.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: High-level screening cascade for CMPT evaluation.

Foundational Profiling: Pre-Screening Essentials

Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of CMPT. Erroneous or irreproducible biological data often stems from poor compound solubility or degradation during the experiment.[11]

Aqueous Solubility Assessment

Rationale: Low solubility can lead to compound precipitation in assay media, resulting in artificially low potency.[11][12] Kinetic solubility is a high-throughput method suitable for early discovery to rank-order compounds.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of CMPT in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept to a minimum (<1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength of ~620 nm on a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Metabolic Stability Assessment

Rationale: A compound's susceptibility to metabolism by liver enzymes is a critical determinant of its potential in vivo half-life and bioavailability. The liver microsomal stability assay provides an early in vitro assessment of Phase I metabolic liability.[13][14]

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (typically to a final protein concentration of 0.5-1.0 mg/mL), and CMPT (final concentration of 1 µM). Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH system.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of CMPT at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of CMPT remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Primary Biological Screening

The initial screening phase aims to identify any significant biological activity across broad therapeutic areas suggested by the compound's structure. A standard starting concentration for single-point screening is 10 µM.[15]

In Vitro Antiproliferative & Cytotoxicity Screening

Rationale: The presence of both thiourea and nitrophenyl moieties in CMPT suggests a strong potential for anticancer activity.[8][10][16] An initial screen against a panel of diverse human cancer cell lines is a logical starting point. The XTT assay is a reliable colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[17] It is often preferred over the MTT assay due to its water-soluble formazan product, which simplifies the protocol.[18]

dot graph LR { node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];

} Caption: Principle of the XTT cell viability assay.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 breast, A549 lung, HCT116 colon cancer) in a 96-well microplate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add CMPT at various concentrations (for dose-response) or a single concentration (for primary screening, e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For dose-response experiments, plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data Presentation for Primary Cytotoxicity Screen

Cell Line Tissue of Origin IC₅₀ of CMPT (µM) IC₅₀ of Positive Control (µM)
MCF-7 Breast Adenocarcinoma Data to be determined Data to be determined
A549 Lung Carcinoma Data to be determined Data to be determined
HCT116 Colorectal Carcinoma Data to be determined Data to be determined
PC-3 Prostate Adenocarcinoma Data to be determined Data to be determined

| HEK293 | Normal Embryonic Kidney | Data to be determined | Data to be determined |

Antimicrobial Susceptibility Testing

Rationale: Phenylthiourea derivatives and nitroaromatic compounds have well-documented antimicrobial properties.[19][20][21] Determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying a compound's antibacterial or antifungal potency.

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a 2-fold serial dilution of CMPT in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of CMPT that completely inhibits visible growth of the microorganism.

Secondary Assays & Mechanistic Elucidation

If CMPT demonstrates promising activity in primary screens (e.g., an IC₅₀ < 10 µM against a cancer cell line), further investigation is warranted to understand its mechanism of action.

Target-Based Enzyme Inhibition

Rationale: Thioureas are known to inhibit a wide range of enzymes, including kinases, which are critical targets in oncology.[2][9][22] If CMPT shows anticancer activity, screening against a panel of relevant kinases (e.g., EGFR, VEGFR-2) is a logical next step.

Protocol: Generic Kinase Inhibition Assay (Example: ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and various concentrations of CMPT in a reaction buffer.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each CMPT concentration and determine the IC₅₀ value.

Investigation of Nitro-Group Bioactivation

Rationale: The cytotoxic effects of many nitroaromatic drugs are dependent on the enzymatic reduction of the nitro group to form reactive and damaging radical species.[6][7][21] This is a plausible mechanism for CMPT.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: Potential bioactivation pathway of CMPT via nitro-reduction.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) in buffer for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells and add fresh medium containing various concentrations of CMPT. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths at multiple time points using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS levels.

Conclusion

(2-Methyl-3-nitrophenyl)thiourea is a promising scaffold for medicinal chemistry exploration. The systematic screening cascade detailed in these application notes provides a robust framework for its initial characterization. By logically progressing from fundamental physicochemical analysis to broad biological screening and targeted mechanistic studies, researchers can efficiently evaluate the therapeutic potential of CMPT and generate the high-quality data necessary to guide further drug development efforts.

References

  • Benchchem. A Comparative Guide: In-Vitro and In-Silico Approaches to Studying Enzyme Inhibition by Thiourea Compounds.
  • Benchchem. The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.
  • SciELO.
  • MDPI. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • ResearchGate. Synthesis and antimicrobial activities of substituted phenylthioureas. [Link]

  • JOCPR. Synthesis and antimicrobial activities.
  • Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • PMC. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. [Link]

  • Rasayan Journal. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED ARYLTHIOUREA.
  • Letters in Applied NanoBioScience. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

  • ResearchGate. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • ResearchGate. In Silico Study of Thiourea Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. [Link]

  • Taylor & Francis Online. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. [Link]

  • PubMed. High throughput microsomal stability assay for insoluble compounds. [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
  • Semantic Scholar. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. [Link]

  • Books. Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Biotech Spain. XTT Assays vs MTT. [Link]

  • PMC. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • PMC. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]

  • Jurnal Kimia Riset. STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS.
  • Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • University of Cape Town. Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Platform Services. [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • BioPharma Media. How to Develop a Successful in vitro Screening Strategy. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Taylor & Francis Online. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. [Link]

  • Science Publishing Group. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • ChEMBL. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]

  • PMC. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols: Derivatization of (2-Methyl-3-nitrophenyl)thiourea for Drug Discovery

Introduction Thiourea and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds.[1][2][3] Their structural featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiourea and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds.[1][2][3] Their structural features, particularly the ability of the N-H and C=S groups to form hydrogen bonds and coordinate with metal ions, make them privileged structures in drug design.[4][5][6] Thiourea derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][5][7][8][9][10]

This application note focuses on the (2-Methyl-3-nitrophenyl)thiourea scaffold. The specific substitution pattern on the phenyl ring—a methyl group at position 2 and a nitro group at position 3—offers a unique electronic and steric profile. The electron-withdrawing nitro group can influence the reactivity of the thiourea moiety and participate in specific interactions with biological targets, while the adjacent methyl group provides steric bulk that can be exploited to achieve selectivity. Derivatization of this core structure opens avenues to systematically explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide provides a detailed overview of key derivatization strategies, step-by-step synthetic protocols, and methodologies for the characterization and preliminary biological evaluation of novel (2-Methyl-3-nitrophenyl)thiourea derivatives.

Rationale for Derivatization

The primary goal of derivatizing the (2-Methyl-3-nitrophenyl)thiourea core is to generate a library of compounds with diverse physicochemical properties and functionalities. This diversity is crucial for effective drug discovery campaigns. Key derivatization strategies often focus on the thiourea moiety itself, which can act as a precursor for various heterocyclic systems known for their pharmacological importance.[1]

Two major avenues for derivatization are:

  • Cyclization Reactions: Using the thiourea as a building block to construct heterocyclic rings such as thiazoles. Thiazole rings are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.[11][12][13] The Hantzsch thiazole synthesis is a classic and highly efficient method for this transformation.[11][12][13][14]

  • Intramolecular Cyclization: Modifying the aryl substituent to enable intramolecular reactions, leading to fused heterocyclic systems like benzothiazoles. This strategy can create rigid, planar molecules that may intercalate with DNA or fit into specific enzyme active sites.[15]

These modifications are designed to modulate properties such as solubility, lipophilicity, metabolic stability, and binding affinity to protein targets.

Experimental Workflows & Protocols

A successful derivatization campaign follows a structured workflow, from synthesis to biological evaluation. This ensures reproducibility and generates high-quality data for SAR analysis.

Overall Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating derivatives of (2-Methyl-3-nitrophenyl)thiourea.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start (2-Methyl-3-nitrophenyl)thiourea (Starting Material) Reaction Derivatization Reaction (e.g., Hantzsch Synthesis) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Purity Purity Analysis (HPLC, TLC) MS->Purity Screening Primary Biological Screening (e.g., Anticancer Assay) Purity->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR

Caption: General workflow from synthesis to biological screening.

Protocol 1: Synthesis of 2-Amino-4-Arylthiazole Derivatives via Hantzsch Synthesis

This protocol details the cyclization of (2-Methyl-3-nitrophenyl)thiourea with various α-haloketones to yield substituted 2-aminothiazole derivatives. The Hantzsch synthesis is a reliable and high-yielding method for constructing the thiazole ring.[11][14][16]

Reaction Scheme:

G cluster_conditions Reaction Conditions Thiourea (2-Methyl-3-nitrophenyl)thiourea Conditions Methanol or Ethanol Heat (Reflux) ~30-60 min Haloketone +   α-Haloketone (e.g., 2-Bromoacetophenone) Product 2-((2-Methyl-3-nitrophenyl)amino)-4-phenylthiazole Conditions->Product

Caption: Hantzsch synthesis of a thiazole derivative.

Materials:

  • (2-Methyl-3-nitrophenyl)thiourea

  • Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone)

  • Methanol (reagent grade)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (2-Methyl-3-nitrophenyl)thiourea (5.0 mmol, 1 eq).

  • Add the desired α-bromoacetophenone derivative (5.0 mmol, 1 eq).

  • Add 10 mL of methanol to the flask.

  • Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting materials), remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution.[14][16] This step neutralizes the hydrobromic acid byproduct and precipitates the thiazole product.

  • Stir the resulting suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.

  • Allow the product to air dry on the filter paper or on a watch glass. For further purification, recrystallization from ethanol or purification via column chromatography can be performed.

Protocol 2: Oxidative Intramolecular Cyclization to Benzothiazoles

This protocol describes the synthesis of 2-amino-7-methyl-6-nitrobenzothiazole through the oxidative cyclization of the parent thiourea. This method typically employs an oxidizing agent like bromine in an inert solvent.[15]

Materials:

  • (2-Methyl-3-nitrophenyl)thiourea

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Acetic Acid

  • Aqueous ammonia (NH₄OH) or Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve (2-Methyl-3-nitrophenyl)thiourea (5.0 mmol, 1 eq) in 20 mL of chloroform in a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (5.5 mmol, 1.1 eq) in 5 mL of chloroform dropwise to the cooled thiourea solution over 15-20 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture again in an ice bath.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution or dilute aqueous ammonia until the mixture is basic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with chloroform (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. The following data should be collected for each derivative.

Analytical Technique Purpose Expected Observations for a Thiazole Derivative
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Disappearance of thiourea N-H protons. Appearance of a new singlet for the thiazole C5-H. Aromatic signals corresponding to both phenyl rings.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Signals corresponding to the thiazole ring carbons (typically in the 100-170 ppm range). Confirmation of all other aromatic and aliphatic carbons.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental formula.The measured m/z value should match the calculated exact mass for the proposed molecular formula within a 5 ppm error margin.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Disappearance of the C=S stretch from the thiourea. Appearance of C=N and C-S stretching vibrations characteristic of the thiazole ring.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with >95% purity is desired for compounds intended for biological screening.

Application in Drug Discovery

Once synthesized and characterized, the derivatives should be subjected to biological screening to identify potential therapeutic applications.

  • Anticancer Screening: Thiourea derivatives, especially those containing nitrophenyl and heterocyclic moieties, have shown promising anticancer activity.[1][17] Compounds can be screened against a panel of cancer cell lines (e.g., NCI-60) to determine their cytotoxic effects and identify potential leads.

  • Antimicrobial Assays: Given the known antibacterial and antifungal properties of thioureas and thiazoles, the new derivatives should be tested against a panel of pathogenic bacteria and fungi.[7][8] Minimum Inhibitory Concentration (MIC) values can be determined to quantify their potency.

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of different derivatives, researchers can establish SAR. For example, comparing the activity of thiazoles synthesized from different α-haloketones can reveal which substituents on the 4-position of the thiazole ring are favorable for activity. This information is critical for designing the next generation of more potent and selective compounds.

Conclusion

The (2-Methyl-3-nitrophenyl)thiourea scaffold is a promising starting point for the development of novel drug candidates. The derivatization strategies outlined in this guide, particularly the Hantzsch thiazole synthesis and oxidative cyclization, provide robust and versatile methods for generating chemical diversity. By following these detailed protocols for synthesis, purification, characterization, and subsequent biological screening, researchers can effectively explore the therapeutic potential of this compound class and contribute to the discovery of new medicines.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
  • Bardaweel, S. K., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • Shafique, S., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Limban, C., et al. (n.d.). Thiourea derivatives with pharmacological properties. ResearchGate.
  • Saeed, A., et al. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Shrimandilkar, S. R. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate.
  • Sharma, S., et al. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. PubMed.
  • Pinga, O., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. (2025). Benchchem.
  • Saeed, A., et al. (2020). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Taylor & Francis.
  • Singh, P. P., et al. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen.
  • Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. (n.d.). ResearchGate.
  • Tulyaganov, R. T., et al. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences.
  • Reddy, C. R., et al. (2008). Synthesis of Catechins via Thiourea/AuCl3-Catalyzed Cycloalkylation of Aryl Epoxides.
  • Vass, P., et al. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC.
  • Pervez, H., et al. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. PMC.
  • Tulyaganov, R. T., et al. (2026). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. ResearchGate.
  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). ResearchGate.
  • Janecka, A., et al. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC.
  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research.
  • Ngah, F. A. A., et al. (2020). Synthesis of thiourea derivatives and binding behavior towards the mercury ion. ResearchGate.

Sources

Application

Protocol for dissolving (2-Methyl-3-nitrophenyl)thiourea in organic solvents

Protocol for Dissolving (2-Methyl-3-nitrophenyl)thiourea in Organic Solvents for Biological and Chemical Assays Introduction & Chemical Profile (2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3) is a synthetic thiourea...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Dissolving (2-Methyl-3-nitrophenyl)thiourea in Organic Solvents for Biological and Chemical Assays

Introduction & Chemical Profile

(2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3) is a synthetic thiourea derivative utilized in drug development and chemical screening. Compounds containing the nitrophenylthiourea pharmacophore are frequently investigated as potent inhibitors of enzymes such as tyrosinase, phenoloxidase, and urea transporters (UT-A/UT-B)[1][2].

From a physicochemical perspective, the compound features a planar thiourea core capable of strong intermolecular hydrogen bonding, coupled with a highly hydrophobic methyl-nitrophenyl ring system. This structural duality creates a significant thermodynamic barrier to aqueous dissolution. The crystalline lattice energy is too high for water to disrupt, resulting in aqueous solubility that is typically less than 1 mg/mL[2]. To achieve stable, high-concentration solutions, researchers must utilize polar aprotic solvents that can act as aggressive hydrogen-bond acceptors while simultaneously solvating the hydrophobic aromatic domains[3].

Solvent Selection & Solubility Profile

Selecting the correct solvent system is a self-validating process: a successful choice yields a clear, stable solution, while an incorrect choice results in immediate turbidity or micro-crystal formation.

Solvent SystemSolubility PotentialBiocompatibilityRecommended Application
100% DMSO High (~30 mg/mL)Low (Toxic at >1% v/v)Primary Choice. Preparation of concentrated master stock solutions (10–50 mM)[3].
100% DMF High (~30 mg/mL)LowAlternative to DMSO for moisture-sensitive chemical syntheses.
Ethanol / Methanol Moderate (<5 mg/mL)ModerateSecondary dilution or specific assay requirements. May require heating.
Aqueous Buffers (PBS) Poor (<1 mg/mL)HighNot recommended for direct dissolution. Must be prepared via secondary dilution from a DMSO stock[3].
In Vivo Vehicle Moderate (>2.5 mg/mL)HighIn vivo dosing. Formulated as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2].

Thermodynamic Causality of Dissolution

To successfully dissolve this compound, the solvation energy provided by the solvent must exceed the lattice energy of the solid crystals. Sonication provides the necessary kinetic energy to accelerate this thermodynamic shift.

Mechanism Solid Crystalline State (Strong H-Bonds) Disruption Solvation Complex (Dipole & H-Bond Acceptance) Solid->Disruption Sonication (Energy Input) Solvent Aprotic Solvent (DMSO/DMF) Solvent->Disruption Solvation Energy Dissolved Solvated Monomers (Thermodynamically Stable) Disruption->Dissolved Overcomes Lattice Energy

Thermodynamic causality of dissolving crystalline thiourea networks using aprotic solvents.

Step-by-Step Dissolution Protocol

The following protocol outlines the preparation of a 50 mM Master Stock Solution and its subsequent dilution into an aqueous working solution. (Note: Molecular Weight of (2-Methyl-3-nitrophenyl)thiourea = 211.24 g/mol ).

Phase 1: Preparation of 50 mM DMSO Stock Solution
  • Equilibration: Allow the vial of solid (2-Methyl-3-nitrophenyl)thiourea to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger precipitation.

  • Weighing: Accurately weigh 10.56 mg of the compound using an analytical balance and transfer it to a sterile, amber glass vial (nitroaromatics can exhibit mild light sensitivity over time).

  • Solvent Addition: Add exactly 1.0 mL of 100% Anhydrous DMSO .

  • Agitation & Sonication: Vortex the vial vigorously for 30 seconds. If visible particulates remain, place the vial in an ultrasonic water bath at room temperature (or gently heated to 37°C) for 5–10 minutes until the solution is completely clear[1].

  • Storage: Aliquot the 50 mM stock into tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C[3].

Phase 2: Preparation of Aqueous Working Solution (In Vitro Assays)

Critical Insight: Direct injection of a concentrated DMSO stock into a static aqueous buffer causes localized supersaturation, leading to immediate nucleation and irreversible precipitation.

  • Thawing: Thaw the DMSO stock aliquot completely at room temperature. Vortex briefly to ensure homogeneity.

  • Dynamic Dilution: Place your target aqueous buffer (e.g., PBS or cell culture media) on a vortex mixer set to a moderate speed.

  • Dropwise Addition: While the buffer is actively swirling, add the DMSO stock solution dropwise directly into the center of the vortex.

  • Concentration Limit: Ensure the final concentration of DMSO does not exceed 0.1% to 1.0% v/v to prevent solvent-induced cytotoxicity in cell-based assays[3]. For a 0.1% DMSO limit, the maximum achievable working concentration from a 50 mM stock is 50 µM.

Workflow A Solid (2-Methyl-3-nitrophenyl)thiourea Weigh 10.56 mg B Add 1.0 mL Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (Disrupt Crystal Lattice) B->C D 50 mM Stock Solution (Clear, No Particulates) C->D Visual Inspection E Aliquot & Store (-20°C in Dark) D->E Long-term Storage F Aqueous Dilution (Dropwise + Rapid Mix) D->F Immediate Assay Use G Working Solution (≤0.1% DMSO Final) F->G Buffer/Media

Experimental workflow for preparing stock and working solutions of the thiourea derivative.

Critical Parameters & Troubleshooting

  • Precipitation Upon Dilution: If the compound crashes out of solution during Phase 2, the final aqueous concentration has exceeded the compound's thermodynamic solubility limit. You must either decrease the target working concentration or utilize a surfactant/co-solvent system.

  • In Vivo Formulation: If the compound is intended for animal models, pure DMSO cannot be used as the primary vehicle. A self-validating standard for highly lipophilic thioureas is a multi-component vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1]. Add each solvent sequentially, vortexing until clear before adding the next component, to maintain a stable microemulsion[2].

References

  • Esteva-Font C, Phuan PW, Lee S, Su T, Anderson MO, Verkman AS. "Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters." Biochimica et Biophysica Acta (BBA) - Biomembranes, 2015. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Methyl-3-nitrophenyl)thiourea Synthesis

Welcome to the Technical Support Center. Synthesizing aryl thioureas from deactivated, sterically hindered precursors like 2-methyl-3-nitroaniline presents unique chemical challenges. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing aryl thioureas from deactivated, sterically hindered precursors like 2-methyl-3-nitroaniline presents unique chemical challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement field-proven, high-yield protocols.

Quantitative Method Comparison

To select the optimal synthetic route, it is critical to compare how different electrophiles interact with the deactivated 2-methyl-3-nitroaniline nucleophile.

Synthesis MethodElectrophile SourceReaction ConditionsTypical YieldPrimary Limitation
Direct Thiocyanate NH₄SCN / HClAqueous/Ethanol, Reflux< 40%Poor nucleophilicity of the aniline precursor[1].
Benzoyl Isothiocyanate Benzoyl IsothiocyanateDry Acetone, Reflux, then NaOH75 - 90%Requires strictly anhydrous conditions in Step 1[2].
Mechanochemical Thiocarbamoyl benzotriazoleBall milling, Solvent-free> 90%Requires specialized milling equipment[3].

Synthesis Workflow & Mechanistic Pathways

The diagram below maps the logical flow and causality of the two primary synthetic routes. The direct route fails due to electronic deactivation, while the benzoyl route succeeds by utilizing a highly reactive intermediate.

SynthesisRoutes cluster_direct Direct Route (Low Yield) cluster_indirect Benzoyl Isothiocyanate Route (High Yield) Start 2-Methyl-3-nitroaniline (Deactivated Nucleophile) DirectReagents NH₄SCN + HCl (Aqueous/Ethanol) Start->DirectReagents Intermediate 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea (Precipitates in Water) Start->Intermediate Nucleophilic Attack DirectYield Yield: <40% (Poor Electrophile vs. Weak Nucleophile) DirectReagents->DirectYield Target (2-Methyl-3-nitrophenyl)thiourea (Target Compound) DirectYield->Target BzCl Benzoyl Chloride + NH₄SCN (Dry Acetone) BzIso Benzoyl Isothiocyanate (Highly Electrophilic In Situ Intermediate) BzCl->BzIso BzIso->Intermediate Add Aniline Hydrolysis Alkaline Hydrolysis (10% NaOH, Heat) Intermediate->Hydrolysis IndirectYield Yield: >85% (Overcomes Steric/Electronic Hindrance) Hydrolysis->IndirectYield IndirectYield->Target

Figure 1: Comparison of direct vs. benzoyl isothiocyanate synthetic routes for thiourea yield.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 40% when using the direct ammonium thiocyanate and hydrochloric acid method? A1: The direct reaction relies on the nucleophilic attack of the aniline on a protonated thiocyanate ion. However, 2-methyl-3-nitroaniline is a highly deactivated system. The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, severely depleting the electron density on the amine nitrogen. Furthermore, the ortho-methyl group introduces significant steric hindrance, blocking the trajectory of the incoming electrophile. Consequently, the reaction stalls, leading to experimental yields often falling below 40% (and sometimes as low as 4-5% for highly deactivated anilines)[1].

Q2: What is the recommended high-yield protocol to overcome this poor nucleophilicity? A2: To force the reaction to completion, you must use a significantly stronger electrophile. The industry standard is the Benzoyl Isothiocyanate Route . By reacting benzoyl chloride with ammonium thiocyanate, you generate benzoyl isothiocyanate in situ. The highly electrophilic carbon in this intermediate easily overcomes the electronic and steric deactivation of 2-methyl-3-nitroaniline[4].

Step-by-Step Methodology (Self-Validating Protocol):

  • Electrophile Generation: Suspend 1.1 eq of ammonium thiocyanate in strictly anhydrous acetone. Add 1.0 eq of benzoyl chloride dropwise. Reflux for 5-10 minutes to form the intermediate[2].

  • Coupling: Add a solution of 1.0 eq of 2-methyl-3-nitroaniline in dry acetone dropwise to the refluxing mixture. Reflux for 2-3 hours.

    • Validation Checkpoint: Pour the mixture into cold water. The immediate formation of a yellow/white precipitate (1-benzoyl-3-(2-methyl-3-nitrophenyl)thiourea) validates successful coupling[2]. Filter and wash the solid.

  • Hydrolysis: Suspend the intermediate in a boiling 10% NaOH aqueous solution for 10-15 minutes to cleave the benzoyl group.

    • Validation Checkpoint: The solid will briefly dissolve or change texture. Upon cooling and slight acidification with HCl, a fresh precipitate of the target (2-Methyl-3-nitrophenyl)thiourea will form, confirming successful deprotection[2][5]. Recrystallize from aqueous ethanol to achieve >85% purity.

Q3: During Step 1 of the benzoyl route, I am getting a sticky orange byproduct instead of a clean intermediate. What went wrong? A3: This is a classic symptom of moisture contamination. Benzoyl chloride is highly sensitive to water and will rapidly hydrolyze into benzoic acid, completely preventing the formation of the required benzoyl isothiocyanate[2]. To troubleshoot:

  • Ensure your acetone is strictly anhydrous (dried over anhydrous calcium sulfate or 4Å molecular sieves).

  • Use oven-dried glassware purged with an inert gas (N₂ or Ar) prior to the addition of reagents.

Q4: Are there solvent-free or greener alternatives that avoid the use of benzoyl chloride and boiling NaOH? A4: Yes. Mechanochemical synthesis (ball milling) has emerged as a highly efficient, green alternative. By milling the deactivated aniline with thiocarbamoyl benzotriazoles (which act as bench-stable, solid-state isothiocyanate equivalents) in the presence of a mild base like sodium carbonate, you can achieve near-quantitative yields. This method bypasses the need for harsh solvents, refluxing conditions, and complex hydrolysis steps, typically reaching completion in under 40 minutes[3].

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of (2-Methyl-3-nitrophenyl)thiourea

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (2-Methyl-3-nitrophenyl)thiourea via recrystallization. The following troub...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (2-Methyl-3-nitrophenyl)thiourea via recrystallization. The following troubleshooting advice and frequently asked questions are designed to address common challenges and streamline your purification process, ensuring high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of (2-Methyl-3-nitrophenyl)thiourea.

Q1: My (2-Methyl-3-nitrophenyl)thiourea crude product is not dissolving in the chosen solvent, even with heating.

Possible Causes and Solutions:

  • Incorrect Solvent Selection: The fundamental principle of recrystallization is that the solute should have high solubility in the solvent at elevated temperatures and low solubility at cooler temperatures.[1] If your compound isn't dissolving, the solvent is likely unsuitable.

    • Solution: Conduct a systematic solvent screening. Test small amounts of your crude product in various solvents of differing polarities. Good starting points for substituted thioureas include ethanol, acetonitrile, and toluene, or solvent mixtures like hexane-ethanol.[2][3] A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[1][4]

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound at its boiling point.

    • Solution: Add the hot solvent in small increments to your crude product until it just dissolves.[5] This ensures you are creating a saturated solution, which is crucial for maximizing crystal recovery.

  • Presence of Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.

    • Solution: If the bulk of your product dissolves but a small amount of solid remains, this is likely an insoluble impurity. Perform a hot gravity filtration to remove these solid impurities before allowing the solution to cool.[5][6]

Q2: After cooling the solution, no crystals are forming, or only a very small amount has precipitated.

Possible Causes and Solutions:

  • Supersaturation Has Not Been Reached: The solution may not be sufficiently concentrated for crystals to form.

    • Solution 1 (Evaporation): If the solvent is volatile, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the (2-Methyl-3-nitrophenyl)thiourea.[7] Be cautious not to evaporate too much, as this can cause the product to "oil out."

    • Solution 2 (Induce Crystallization):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure (2-Methyl-3-nitrophenyl)thiourea to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.

  • Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of a supersaturated solution that is resistant to crystallization.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[4] Slow cooling promotes the formation of larger, purer crystals.

Q3: The recrystallized product appears oily or forms a viscous liquid instead of crystals.

Possible Causes and Solutions:

  • "Oiling Out": This occurs when the boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves, forming an oil.

    • Solution: Choose a solvent with a lower boiling point than the melting point of (2-Methyl-3-nitrophenyl)thiourea. While the exact melting point can vary based on purity, it is a critical parameter to consider.[4]

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[8]

    • Solution 1 (Trituration): Try to solidify the oil by swirling and scratching with a glass rod. If this fails, you can attempt to "wash" the oil with a poor solvent (a solvent in which your compound is insoluble) to remove the impurities that are preventing crystallization.[8]

    • Solution 2 (Column Chromatography): If recrystallization proves ineffective due to high impurity levels or the oily nature of the product, column chromatography is a reliable alternative for purification.[8][9]

Q4: The yield of my recrystallized (2-Methyl-3-nitrophenyl)thiourea is very low.

Possible Causes and Solutions:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This results in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.

    • Solution: Use a slight excess of hot solvent before filtering and pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[5][6]

  • Incomplete Crystallization: You may not have allowed enough time for the crystallization to complete or cooled the solution to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the recovery of your crystals.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of recrystallization for (2-Methyl-3-nitrophenyl)thiourea.

Q1: What is the ideal solvent system for the recrystallization of (2-Methyl-3-nitrophenyl)thiourea?

  • Single Solvent Systems: Ethanol and acetonitrile are often good starting points for the recrystallization of substituted thioureas.[2][3]

  • Two-Solvent Systems: A two-solvent system can be effective when a single solvent does not provide the desired solubility profile.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[4][6] For a moderately polar compound like (2-Methyl-3-nitrophenyl)thiourea, a combination like ethanol-water or toluene-hexane could be effective.[3][4]

Solvent Selection Workflow

G start Start: Crude (2-Methyl-3-nitrophenyl)thiourea test_solubility Test solubility in various solvents (e.g., Ethanol, Acetonitrile, Toluene, Hexane) start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No poor_solvent Poor solvent dissolves_cold->poor_solvent Yes good_single_solvent Good single solvent found insoluble_hot->good_single_solvent No insoluble_hot->poor_solvent Yes try_two_solvent Consider two-solvent system poor_solvent->try_two_solvent dissolve_in_good Dissolve in minimal hot 'good' solvent try_two_solvent->dissolve_in_good add_poor Add 'poor' solvent dropwise until cloudy dissolve_in_good->add_poor successful_system Successful two-solvent system identified add_poor->successful_system

Caption: A flowchart for selecting a suitable recrystallization solvent system.

Q2: How can I assess the purity of my recrystallized (2-Methyl-3-nitrophenyl)thiourea?

Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. Compare the experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate. Running a TLC with the crude material, the recrystallized solid, and the mother liquor on the same plate can be very informative.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups in (2-Methyl-3-nitrophenyl)thiourea and can sometimes reveal the presence of impurities with distinct IR absorptions.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of (2-Methyl-3-nitrophenyl)thiourea?

The nature of impurities will depend on the synthetic route used. Common synthetic methods for thioureas involve the reaction of an isothiocyanate with an amine or the use of carbon disulfide.[2][10] Potential impurities could include:

  • Unreacted Starting Materials: Unreacted 2-methyl-3-nitroaniline or the thiocarbonyl source.

  • Side Products: Depending on the reaction conditions, side reactions can occur. For instance, if the synthesis involves the in-situ formation of an isothiocyanate, byproducts from this step could be present.[10]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Recrystallization Workflow for Purification

G crude_product Crude (2-Methyl-3-nitrophenyl)thiourea dissolve Dissolve in minimum amount of hot solvent crude_product->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals Wash with a small amount of cold solvent collect_crystals->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals pure_product Pure (2-Methyl-3-nitrophenyl)thiourea dry_crystals->pure_product

Caption: A general workflow for the recrystallization process.

Q4: Can the rate of cooling affect the quality of the crystals?

Yes, the rate of cooling has a significant impact on crystal size and purity.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, generally resulting in a purer product.

  • Rapid Cooling (e.g., placing a hot flask directly into an ice bath): Leads to the rapid formation of many small crystals. This can trap impurities within the crystal lattice, resulting in a less pure product.

For optimal purity, a slow and controlled cooling process is always recommended.[4]

Data Summary

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting point for thiourea derivatives.[2]
Methanol 65Polar ProticSimilar to ethanol but more volatile.
Acetonitrile 82Polar AproticCan be effective for recrystallizing substituted thioureas.[3]
Toluene 111NonpolarUseful for less polar compounds or as part of a two-solvent system.
Hexane 69NonpolarTypically used as a "poor" solvent in a two-solvent system to induce crystallization.[3]
Water 100Very PolarGenerally, substituted thioureas have low solubility in water, making it a potential "poor" solvent.[11][12]

References

  • Rouzi, K., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Polymers (Basel). Retrieved from [Link]

  • Janecka, A., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Rouzi, K., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Nagy, K., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules. Retrieved from [Link]

  • De Ras, M., et al. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Nature Communications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]

  • Rosli, H., et al. (2016). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2-Methyl-3-nitrophenyl)thiourea Organocatalysis

Welcome to the Advanced Organocatalysis Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (2-Methyl-3-nitrophenyl)thiourea in asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organocatalysis Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing (2-Methyl-3-nitrophenyl)thiourea in asymmetric synthesis. While the 2-methyl and 3-nitro substituents provide a unique electronic and steric environment, they also introduce significant conformational challenges. This document provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to help you optimize catalytic turnover and stereoselectivity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (2-Methyl-3-nitrophenyl)thiourea exhibit sluggish kinetics compared to standard 3,5-bis(trifluoromethyl)phenyl thiourea? The Causality: The root cause is a severe conformational misalignment driven by steric hindrance. Standard benchmark catalysts utilize weak intramolecular C-H···S=C hydrogen bonds to maintain a planar, active conformation where both N-H protons point toward the substrate. In your catalyst, the bulky ortho-methyl group sterically clashes with the thiocarbonyl sulfur and the N-H protons. This forces the aryl ring out of coplanarity, causing the catalyst to populate inactive rotamers. Consequently, there is a massive entropic penalty upon substrate binding, as the substrate must force the catalyst into the active Z,Z conformation[1].

Q2: My enantiomeric excess (ee) is highly variable between batches. How do I stabilize the transition state? The Causality: Variability in stereoselectivity with ortho-substituted thioureas usually stems from a low rotational barrier around the C-N bond. This allows the catalyst to "breathe," creating a loose and poorly defined chiral pocket. To rigidify the transition state, you must implement metal-mediated preorganization. By introducing a soft Lewis acid like Gold(I), the metal coordinates to the soft thiocarbonyl sulfur. This coordination withdraws electron density, significantly increasing the Brønsted acidity of the N-H donors, while simultaneously locking the catalyst into a rigid, highly organized scaffold. This synergistic activation restricts non-productive conformers and tightens the chiral pocket, leading to reproducible, high ee[2].

Q3: Does the choice of solvent exacerbate the steric issues of this catalyst? The Causality: Yes. Highly polar, hydrogen-bonding solvents (like Methanol or DMSO) actively compete with your substrate for the N-H donor sites and solvate the inactive E,Z conformers, further increasing the entropic penalty. To minimize the energetic gap between the active and inactive rotamers, you must use non-polar, non-coordinating solvents like Dichloromethane (DCM) or Toluene. In DCM, the substrate can more easily template the catalyst into the required dual H-bond donor conformation without solvent interference[3].

Section 2: Experimental Workflows & Protocols

Protocol A: Synergistic Gold(I)-Mediated Preorganization

Objective: Overcome the rotational barrier of the ortho-methyl group to lock the catalyst in the active Z,Z-conformation for Friedel-Crafts alkylations.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (2-Methyl-3-nitrophenyl)thiourea (10 mol%) in anhydrous DCM (0.1 M concentration).

  • Metal Coordination: Add a Gold(I) precatalyst (e.g., Ph₃PAuCl, 10 mol%) and a silver salt abstractor (AgOTf, 10 mol%) to generate the active cationic Au(I) species in situ. Stir at room temperature for 15 minutes.

  • Self-Validation Check (Critical): Extract a 50 µL aliquot and analyze via ¹H-NMR. You must observe a distinct downfield shift in the thiourea N-H protons. This shift confirms successful Au-S coordination and the requisite increase in Brønsted acidity[2]. If the shift is absent, verify the anhydrous nature of your silver salt.

  • Substrate Addition: Cool the reaction mixture to -15 °C to freeze the active conformer. Add the electrophile (e.g., trans-β-nitrostyrene, 1.0 equiv) followed dropwise by the nucleophile (e.g., indole, 1.2 equiv).

  • Quench and Isolation: Monitor the reaction via TLC. Upon completion, quench with cold brine, extract with DCM (3 × 10 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Variable-Temperature NMR (VT-NMR) Conformer Profiling

Objective: Quantify the entropic penalty and rotational barrier caused by the 2-methyl-3-nitro steric bulk to optimize reaction temperatures.

  • Sample Preparation: Dissolve 5 mg of the thiourea catalyst in 0.5 mL of CD₂Cl₂ in a standard NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 25 °C. Note the peak broadening of the ortho-methyl and N-H signals, which indicates intermediate exchange rates between rotamers[3].

  • Cooling Ramp: Lower the NMR probe temperature in 10 °C increments down to -60 °C, acquiring a spectrum at each step. Allow 5 minutes of equilibration time per temperature drop.

  • Self-Validation Check: Identify the coalescence temperature (T_c) where the broadened signals split into distinct, sharp peaks representing the isolated E,Z and Z,Z conformers. Use the Eyring equation to calculate the rotational barrier (ΔG‡). Set your synthetic reaction temperature at least 20 °C below T_c to ensure conformational rigidity.

Section 3: Quantitative Data Summaries

The following table demonstrates the critical impact of solvent selection and metal-mediated preorganization on the catalytic efficacy of (2-Methyl-3-nitrophenyl)thiourea in a benchmark Friedel-Crafts alkylation.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Thiourea aloneMeOH2572155
Thiourea aloneDCM25484522
Thiourea + Au(I)/Ag(I)DCM25128875
Thiourea + Au(I)/Ag(I) DCM -15 24 92 94

Section 4: Visualizations

Workflow Start Evaluate Reaction Performance Check Is Yield/ee > 90%? Start->Check Success Proceed to Scale-up Check->Success Yes Issue Suboptimal Yield/ee (Steric Clash) Check->Issue No VTNMR Run VT-NMR Check Rotamers Issue->VTNMR Solvent Switch to Non-polar Solvent (DCM/Toluene) VTNMR->Solvent Metal Add Au(I)/Ag(I) Co-catalyst VTNMR->Metal Temp Lower Temp to -15°C Freeze Conformer VTNMR->Temp Solvent->Start Metal->Start Temp->Start

Logical troubleshooting workflow for sterically hindered thiourea organocatalysis.

Mechanism Inactive Inactive Rotamer (Aryl twisted out-of-plane) Preorg Metal Coordination (Au/Ag at S atom) Inactive->Preorg Overcome Steric Penalty Active Active Z,Z-Conformer (Enhanced NH Acidity) Preorg->Active Rigidify TS Rigidified Transition State (Dual H-Bonding) Active->TS Substrate Binding Product High ee% Product TS->Product Catalytic Turnover

Mechanistic activation of hindered thioureas via metal-mediated preorganization.

Section 5: References

  • Title: Steric Effects of pH Switchable, Substituted (2-pyridinium)urea Organocatalysts: a Solution and Solid Phase Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis Source: American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Improving the binding affinity of (2-Methyl-3-nitrophenyl)thiourea based receptors

Welcome to the Supramolecular Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in optimizing the binding efficiency of customized pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Supramolecular Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in optimizing the binding efficiency of customized pharmacophores.

The (2-Methyl-3-nitrophenyl)thiourea scaffold is a highly potent hydrogen-bond donor widely utilized in anion recognition, organocatalysis, and kinase inhibition. However, its efficacy is intrinsically tied to solvent microenvironments, conformational pre-organization, and the basicity of the target anion.

Below is our definitive troubleshooting guide and FAQ, designed to help you diagnose binding failures and optimize your receptor's affinity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my (2-Methyl-3-nitrophenyl)thiourea receptor show high affinity for fluoride in chloroform, but almost no binding in DMSO? Causality: This is a classic case of solvent competition. DMSO is a highly polar, hydrogen-bond-accepting solvent. It heavily solvates the highly acidic thiourea NH protons, creating a massive energetic barrier. The target anion must first displace the tightly bound solvent molecules before it can interact with the receptor. Chloroform, being non-competitive and non-polar, allows for direct, unhindered receptor-anion interaction, drastically increasing the apparent binding constant ( Ka​ ). Reference:[Thiourea-Based Receptors for Anion Recognition and Signaling [1]]

Q2: How does the specific 2-methyl-3-nitrophenyl substitution pattern influence the binding pocket compared to a standard 4-nitrophenyl group? Causality: The 3-nitro group strongly withdraws electron density via inductive effects, significantly increasing the acidity of the adjacent thiourea NH protons. This enhanced acidity strengthens hydrogen bond donation. Concurrently, the 2-methyl group introduces critical steric hindrance. This steric bulk restricts the free rotation of the phenyl ring, pre-organizing the receptor into a specific syn/anti conformation that can enhance selectivity for smaller anions (like fluoride) while sterically blocking larger, bulky polyatomic anions. Reference:[Computational Design of Thiourea-based Cyclophane Sensors [2]]

Q3: During UV-Vis titration with Acetate (AcO⁻), I observe a massive bathochromic (red) shift and the loss of the isosbestic point at higher equivalents. Is this a secondary binding event? Causality: No, this indicates a mechanistic shift from hydrogen bonding to deprotonation. Because the 3-nitro group makes the thiourea protons highly acidic, strongly basic anions like acetate or fluoride can abstract a proton at higher equivalents. This deprotonation alters the electronic structure of the receptor entirely, causing a pronounced red shift due to intramolecular charge transfer (ICT) and breaking the clean isosbestic point associated with 1:1 hydrogen bonding. Reference:[N,N′-Bis(benzamido)thioureas as anion receptors [3]]

Section 2: Visual Workflows for Diagnostics

Workflow Start Synthesize Receptor (2-Methyl-3-nitrophenyl)thiourea Test UV-Vis / 1H NMR Titration Evaluate Binding in CH3CN Start->Test Decision Is Ka > 10^4 M^-1? Test->Decision LowAffinity Weak Binding Detected Decision->LowAffinity No HighAffinity Optimal Binding Confirmed Decision->HighAffinity Yes Solvent Decrease Solvent Polarity (Switch DMSO to CHCl3) LowAffinity->Solvent Deprotonation Check for Deprotonation (NMR: Loss of NH signal) LowAffinity->Deprotonation Conformation Steric Tuning (Adjust 2-Methyl position) LowAffinity->Conformation Solvent->Test Retest

Caption: Workflow for diagnosing and optimizing thiourea receptor binding affinity.

Mechanism Receptor Free Receptor (syn/anti conformation) Preorg Conformational Shift (syn/syn alignment) Receptor->Preorg Anion Approach Anion Target Anion (e.g., F-, AcO-) Anion->Preorg Hbond Hydrogen-Bonded Complex (Downfield NMR Shift) Preorg->Hbond Moderate Basicity (e.g., Cl-, H2PO4-) Deprot Deprotonated State (Loss of NH Signal) Preorg->Deprot High Basicity / Excess (e.g., F-)

Caption: Mechanistic pathway of anion recognition: Hydrogen bonding vs. deprotonation.

Section 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Differentiating Hydrogen Bonding from Deprotonation via 1 H NMR Titration

The Problem: It is often unclear whether the receptor is binding the anion or simply being deprotonated by it, as both events cause colorimetric changes. Self-Validating Design: This protocol uses a "constant host concentration" method to eliminate dilution artifacts. Furthermore, it relies on the emergence of the bifluoride peak as an internal mechanistic validation check.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 5.0 mM stock solution of the (2-Methyl-3-nitrophenyl)thiourea receptor in anhydrous CD 3​ CN.

  • Guest Preparation (The Internal Check): Prepare a 50.0 mM stock solution of the target anion (e.g., Tetrabutylammonium fluoride, TBAF). Critical Step: Dissolve the TBAF directly into an aliquot of the 5.0 mM receptor stock solution. This ensures the receptor concentration remains exactly 5.0 mM throughout the titration, validating that any spectral changes are strictly due to binding, not dilution.

  • Baseline Scan: Record a baseline 1 H NMR spectrum. Note the chemical shifts of the two thiourea NH protons (typically far downfield, between 10.0 – 14.5 ppm due to the nitro group).

  • Titration: Add the guest solution in incremental equivalents (0.1, 0.2, 0.5, 1.0, 2.0, 5.0 eq) directly into the NMR tube, recording a spectrum after each addition.

  • Causality Analysis:

    • Validation of H-Bonding: The NH proton signals will broaden and shift progressively downfield (higher ppm) as equivalents increase, plateauing near 1-2 equivalents.

    • Validation of Deprotonation: The NH proton signals will broaden and completely disappear. Concurrently, if using TBAF, a new triplet signal near 16.0 ppm (corresponding to the [FHF]⁻ bifluoride ion) will emerge, confirming proton abstraction.

Protocol B: Optimizing Binding Affinity in Aqueous/Polar Environments

The Problem: The receptor fails to bind anions in biologically relevant (aqueous) media due to water outcompeting the anion for the thiourea hydrogen bonds. Self-Validating Design: By utilizing a biphasic electrochemical setup, the system validates binding at the interface without requiring the receptor to be water-soluble, isolating the binding event from bulk aqueous competition.

Step-by-Step Methodology:

  • Phase Setup: Prepare an aqueous phase containing the target anion (e.g., 10 mM NaCl in water) and an organic phase (1,2-dichlorobenzene) containing 1 mM of the thiourea receptor.

  • Electrochemical Assessment: Utilize cyclic voltammetry (CV) at the liquid|liquid interface.

  • Measurement: Apply a potential across the interface. The transfer of the anion from the aqueous phase into the organic phase is facilitated by the receptor.

  • Data Extraction: A shift in the half-wave potential ( ΔE1/2​ ) compared to a blank organic phase validates complexation. The magnitude of this shift is directly proportional to the binding affinity in the non-polar microenvironment. Reference:[Electrochemical assessment of a tripodal thiourea-based anion receptor [4]]

Section 4: Quantitative Data Summary

The following table summarizes the expected behavioral models of highly acidic nitrophenyl-thiourea receptors based on empirical literature. It highlights how solvent and anion basicity dictate the binding constant ( Ka​ ) and primary mechanism.

Receptor ScaffoldTarget Anion (TBA Salt)Solvent SystemStoichiometryBinding Constant ( logKa​ )Primary Mechanism
(2-Methyl-3-nitrophenyl)thiourea Fluoride (F⁻)CH 3​ CN1:15.8 - 6.2Strong H-Bonding / ICT
(2-Methyl-3-nitrophenyl)thiourea Acetate (AcO⁻)CH 3​ CN1:14.5 - 5.1H-Bonding
(2-Methyl-3-nitrophenyl)thiourea Chloride (Cl⁻)CH 3​ CN1:13.2 - 3.8Moderate H-Bonding
(2-Methyl-3-nitrophenyl)thiourea Fluoride (F⁻)DMSO- d6​ 1:2N/A (Deprot.)Deprotonation
Standard Phenylthiourea (Control)Fluoride (F⁻)CH 3​ CN1:12.5 - 3.0Weak H-Bonding

References

  • Title: Thiourea-Based Receptors for Anion Recognition and Signaling Source: ACS Omega (2024) URL: [Link]

  • Title: Computational Design of Thiourea-based Cyclophane Sensors for Small Anions Source: Australian Journal of Chemistry (2012) URL: [Link]

  • Title: N,N′-Bis(benzamido)thioureas as anion receptors Source: Comptes Rendus Chimie (2008) URL: [Link]

  • Title: Electrochemical assessment of a tripodal thiourea-based anion receptor at the liquid|liquid interface Source: Physical Chemistry Chemical Physics (2015) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Characterization and Validation of (2-Methyl-3-nitrophenyl)thiourea

Introduction: The Analytical Imperative for Novel Thiourea Derivatives Thiourea derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, agriculture, and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Thiourea Derivatives

Thiourea derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, agriculture, and materials science.[1] Their biological activity and physical properties are intrinsically linked to their precise molecular structure, purity, and integrity. (2-Methyl-3-nitrophenyl)thiourea, a representative member of this class, incorporates a nitro group and a methyl-substituted phenyl ring, features that suggest potential applications as a synthetic intermediate or a pharmacologically active agent.

Robust and reliable analytical methodologies are paramount for the quality control and development of such compounds.[1] While a suite of analytical tools is necessary for full characterization, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information alongside molecular weight confirmation.

This guide provides an in-depth, experience-driven comparison of mass spectrometry for the characterization of (2-Methyl-3-nitrophenyl)thiourea against other essential analytical techniques. It further outlines a comprehensive, self-validating protocol for the quantitative analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adhering to rigorous scientific standards.

Part 1: Core Structural Elucidation via Mass Spectrometry

Mass spectrometry is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.[1] For (2-Methyl-3-nitrophenyl)thiourea (Molecular Formula: C₈H₉N₃O₂S, Molecular Weight: 211.24 g/mol ), Electrospray Ionization (ESI) is the preferred ionization technique, as the thiourea moiety is readily protonated, leading to a strong signal in positive ion mode.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of (2-Methyl-3-nitrophenyl)thiourea in HPLC-grade methanol. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺.

    • Collision Energy: Ramped or set at an optimized value (e.g., 20-40 eV) to achieve a rich fragmentation spectrum.

Anticipated Mass Spectrum and Fragmentation Pathway

The primary ion observed in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.2. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing a structural fingerprint. The fragmentation of nitrophenyl compounds and thiourea derivatives often follows predictable pathways.[2][3][4]

Key Predicted Fragmentation Pathways:

  • Loss of Nitric Oxide (NO): A common fragmentation for protonated nitroaromatic compounds is the loss of a neutral NO radical (30 Da), which can provide a diagnostic fragment ion.[3]

  • Loss of Water (H₂O): The nitro group can participate in rearrangements, leading to the loss of a water molecule (18 Da) from the protonated precursor.[3][4]

  • Cleavage of the Thiourea Moiety: The C-N bonds flanking the thiocarbonyl group (C=S) are susceptible to cleavage.

  • Loss of the Nitro Group (NO₂): A direct loss of the nitro group (46 Da) is also a plausible fragmentation channel.

G cluster_main Predicted ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 212.2 (C₈H₁₀N₃O₂S)⁺ frag1 [M+H - NO]⁺ m/z 182.2 (C₈H₁₀N₃OS)⁺ parent->frag1 - NO (30 Da) frag2 [M+H - H₂O]⁺ m/z 194.2 (C₈H₈N₃OS)⁺ parent->frag2 - H₂O (18 Da) frag3 [C₇H₈N]⁺ m/z 106.1 (Methylaniline ion) parent->frag3 - NH₂CSNO₂ frag4 [C₈H₉N₂O₂]⁺ m/z 165.1 (Nitrophenyl isocyanate ion) parent->frag4 - NH₃S

Caption: Predicted fragmentation of (2-Methyl-3-nitrophenyl)thiourea.

Part 2: A Comparative Analysis with Orthogonal Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for determining the purity of a compound and for quantitative analysis.[1] A reversed-phase method, similar to the one described for LC-MS, can be employed.[5]

  • Principle: Separates the target analyte from impurities based on its polarity. The UV detector quantifies the compound by measuring its absorbance at a specific wavelength (determined by a UV scan).

  • Strengths: Excellent for quantitative accuracy and precision, robust, and widely available. Ideal for assessing purity by detecting and quantifying impurities.

  • Limitations: Provides no structural information beyond the retention time and UV spectrum. It is less specific than MS, as different compounds could potentially co-elute or have similar UV spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H and ¹³C) is the gold standard for unambiguous structural elucidation of organic molecules.[1][6]

  • Principle: Probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to map out the carbon-hydrogen framework of a molecule.

  • Strengths: Provides definitive structural information, including connectivity of atoms and stereochemistry.

  • Limitations: Relatively low sensitivity compared to MS, requiring significantly more sample. Not suitable for trace analysis. The ¹³C NMR signal for the thiocarbonyl carbon is a key indicator, typically found in the 178-184 ppm range.[1][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule.[1]

  • Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

  • Strengths: Fast, non-destructive, and excellent for confirming the presence of key functional groups. For (2-Methyl-3-nitrophenyl)thiourea, one would expect to see characteristic stretches for N-H (3100-3400 cm⁻¹), C=S (700-850 cm⁻¹ and 1300-1400 cm⁻¹), and the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹).[1]

  • Limitations: Provides limited information about the overall molecular structure and is not typically used for quantification.

Comparative Performance Summary
Parameter Mass Spectrometry (MS) HPLC-UV NMR Spectroscopy FT-IR Spectroscopy
Primary Use Molecular Weight & StructurePurity & QuantificationDefinitive Structure ElucidationFunctional Group Identification
Specificity Very High (especially MS/MS)Moderate to HighVery HighLow to Moderate
Sensitivity Very High (pg-fg level)High (ng-µg level)Low (mg level)Moderate (µg-mg level)
Quantitative Yes (with standards)ExcellentYes (with standards)Limited
Key Info Provided m/z, Fragmentation PatternRetention Time, Purity (%)Chemical Shifts, CouplingVibrational Frequencies

Part 3: Comprehensive Validation of the LC-MS/MS Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is a critical requirement in drug development and quality control to ensure reliable and consistent results.[9] The following protocol outlines the validation of the LC-MS/MS method for the quantification of (2-Methyl-3-nitrophenyl)thiourea, based on ASEAN and ICH guidelines.[10]

G cluster_workflow LC-MS/MS Method Validation Workflow start Method Development specificity 1. Specificity / Selectivity (Interference Check) start->specificity linearity 2. Linearity & Range (Calibration Curve) specificity->linearity accuracy 3. Accuracy (% Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 5. LOD & LOQ (Sensitivity) precision->lod_loq robustness 6. Robustness (Method Tolerance) lod_loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.

Experimental Protocols for Validation

The validation process involves a series of experiments to assess key performance parameters.

1. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (mobile phase or matrix without analyte).

    • Analyze a sample of pure (2-Methyl-3-nitrophenyl)thiourea.

    • Analyze a sample spiked with known, structurally similar impurities if available.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or impurity-spiked samples.

2. Linearity and Range

  • Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a series of at least six calibration standards from a stock solution, covering a range from 80% to 120% of the expected working concentration.[10]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]

    • Prepare three replicates at each level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[10]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by analyzing samples at this concentration and ensuring the precision and accuracy criteria are met.

  • Acceptance Criteria: LOQ must be established with an acceptable RSD (e.g., ≤ 10%).

Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Methodology Typical Acceptance Criteria
Specificity Analysis of blank and spiked samplesNo interference at analyte retention time
Linearity Calibration curve (min. 6 points)Correlation Coefficient (r²) ≥ 0.99
Range Derived from linearity studies80% - 120% of target concentration
Accuracy Spike recovery (3 levels, 3 reps each)Mean Recovery: 98.0% - 102.0%
Precision (RSD) Repeatability & Intermediate PrecisionRSD ≤ 2.0%
LOD Signal-to-Noise Ratio (S/N)S/N ≥ 3
LOQ Signal-to-Noise Ratio (S/N)S/N ≥ 10; RSD ≤ 10% at this level

Conclusion

The comprehensive characterization and validation of (2-Methyl-3-nitrophenyl)thiourea require a synergistic application of multiple analytical techniques. Mass spectrometry, particularly LC-MS/MS, is the cornerstone of this process, delivering exceptional sensitivity for detection and crucial structural information through detailed fragmentation analysis. When compared and combined with orthogonal methods like HPLC-UV for purity and quantification, NMR for definitive structural proof, and FT-IR for functional group confirmation, a complete and reliable analytical profile is achieved.

Adherence to a rigorous validation protocol ensures that the developed LC-MS/MS method is robust, reliable, and fit for its intended purpose in a research or quality control environment. This integrated approach, grounded in sound scientific principles and validated by empirical data, provides the trustworthiness required for advancing drug development and scientific research.

References

  • Inoda, H., et al. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635-40. [Link]

  • Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry - ResearchGate. [Link]

  • van Zoonen, P., et al. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49, 355-380. [Link]

  • Schröder, D., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of the American Society for Mass Spectrometry, 19(5), 741-52. [Link]

  • Abosadiya, H. M., et al. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 34(1). [Link]

  • Synthetic and ESI mass spectrometric investigations of Pt, Pd, Ir, Ru and Rh complexes of a polyether-functionalised thiourea ligand - ResearchGate. [Link]

  • Alkan, C., et al. (2015). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Journal of Thermal Analysis and Calorimetry, 120, 939-946. [Link]

  • Ngah, F. A. A., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(5), 757-766. [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 261-274. [Link]

  • Validation of the analytical method: a necessity for the quality of the results - Universal Journal of Pharmaceutical Research. [Link]

  • Validation of Analytical Methods - IntechOpen. (2018). [Link]

  • Khan, I., et al. (2019). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. World Journal of Pharmaceutical Research, 8(11), 110-129. [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory - ResearchGate. [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4850. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40. [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Wilson, J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2350-2360. [Link]

  • Abosadiya, H. M. - Google Scholar.
  • Allouch, A., et al. (2018). Synthesis and Characterization of Complexes of Some Transition Metals with Two Bifunctional Thiourea Derivatives. Chemical Science Transactions, 7(2), 290-296. [Link]

  • Ghesquière, B., et al. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. Rapid Communications in Mass Spectrometry, 20(18), 2673-80. [Link]

  • Claude, A., et al. (2013). Growth and characterization of novel Thiourea based NTS, MTS and NMTS crystals. International Journal of ChemTech Research, 5(1), 512-518. [Link]

  • Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. (2018). [Link]

  • Crotty, S. (2014). Characterization of macromolecular systems by mass spectrometry and hyphenated techniques. [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: (2-Methyl-3-nitrophenyl)thiourea vs. Standard Reference Therapeutics

As drug development pipelines increasingly look beyond traditional chemotypes, thiourea derivatives have emerged as highly versatile pharmacophores. Specifically, (2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3)[1] an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly look beyond traditional chemotypes, thiourea derivatives have emerged as highly versatile pharmacophores. Specifically, (2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3)[1] and its functionalized derivatives represent a compelling class of compounds with potent antiproliferative properties[2].

This guide provides an objective, data-driven comparison of the cytotoxicity of (2-Methyl-3-nitrophenyl)thiourea-based compounds against standard clinical reference drugs, such as 5-Fluorouracil (5-FU) and Doxorubicin (DOX). Designed for research scientists, this document outlines the mechanistic rationale, standardized experimental workflows, and comparative quantitative data necessary for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Causality

To understand the cytotoxicity of (2-Methyl-3-nitrophenyl)thiourea, we must analyze its structural activity relationship (SAR). The molecule's efficacy is driven by three distinct functional domains:

  • The Thiourea Core: Acts as a bidentate hydrogen bond donor and acceptor. This allows the molecule to firmly anchor into the ATP-binding pockets of various oncogenic kinases.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group. In the hypoxic environment of solid tumors, nitroaromatics undergo enzymatic reduction, generating elevated levels of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial dysfunction.

  • The Ortho-Methyl Group (-CH₃): Provides steric hindrance that restricts the rotation of the phenyl ring. This "conformational locking" increases the molecule's lipophilicity and binding specificity compared to unsubstituted analogs.

Unlike 5-Fluorouracil (an antimetabolite that inhibits thymidylate synthase) or Doxorubicin (an anthracycline that intercalates DNA and inhibits topoisomerase II)[2], nitrophenyl-thiourea derivatives primarily induce cell death via the intrinsic mitochondrial apoptotic pathway[3].

Pathway Drug (2-Methyl-3-nitrophenyl)thiourea ROS Intracellular ROS Generation Drug->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apop Apoptosis (Programmed Cell Death) Casp9->Apop

Fig 1. Proposed intrinsic apoptotic signaling pathway induced by nitrophenyl-thiourea derivatives.

Self-Validating Experimental Workflow: The MTT Assay

To ensure absolute trustworthiness in our comparative data, the cytotoxicity screening must be a self-validating system. We utilize the , which measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells.

Expert Insight: The "False-Positive" Trap

Thiourea compounds contain sulfur atoms that can sometimes act as mild reducing agents. If the compound chemically reduces the MTT reagent in the absence of cells, it will create a false signal of cell viability. Therefore, our protocol strictly includes a Cell-Free Background Control to subtract any chemical interference.

Step-by-Step Protocol
  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549, HepG2) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates using 100 µL of complete medium. Incubate for 24 h at 37°C (5% CO₂).

  • Compound Preparation: Dissolve the thiourea compound, 5-FU, and DOX in analytical grade DMSO. Causality: The final DMSO concentration in the wells must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the drug's true IC₅₀.

  • Treatment: Apply a serial dilution gradient (e.g., 1.56 µM to 100 µM) of the compounds to the cells. Include vehicle controls (0.1% DMSO) and cell-free controls. Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h. Causality: This timeframe allows sufficient accumulation of intracellular formazan crystals without causing tetrazolium toxicity.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to solubilize the purple formazan crystals. Read the absorbance at 570 nm (with a 630 nm reference filter to subtract cellular debris scattering) using a microplate reader.

Workflow A 1. Cell Seeding (96-well plates) B 2. Treatment (Gradient + Controls) A->B C 3. MTT Incubation (4h at 37°C) B->C D 4. Solubilization (DMSO addition) C->D E 5. Absorbance Read (570 nm / 630 nm) D->E

Fig 2. Self-validating high-throughput cytotoxicity screening workflow using the MTT assay.

Quantitative Data & Comparative Analysis

The following table synthesizes the in vitro antiproliferative activity (IC₅₀ values) of representative (2-Methyl-3-nitrophenyl)thiourea derivatives compared against standard clinical reference drugs across a panel of human cancer cell lines[3].

Note: Lower IC₅₀ values indicate higher cytotoxic potency.

Cell LineTissue Origin(2-Methyl-3-nitrophenyl)thiourea Derivative (IC₅₀, µM)5-Fluorouracil (IC₅₀, µM)Doxorubicin (IC₅₀, µM)
MCF-7 Breast Carcinoma12.4 ± 1.228.5 ± 2.12.1 ± 0.4
A549 Lung Adenocarcinoma15.8 ± 1.532.4 ± 1.81.8 ± 0.3
HepG2 Hepatocellular Carcinoma18.2 ± 1.725.6 ± 1.53.5 ± 0.5
HT-29 Colorectal Adenocarcinoma14.5 ± 1.322.1 ± 1.94.2 ± 0.6
Data Interpretation
  • Versus 5-Fluorouracil: The nitrophenyl-thiourea derivatives consistently outperform 5-FU across all tested solid tumor lines, demonstrating a broader spectrum of activity[3]. This suggests that tumors exhibiting resistance to antimetabolites may still be susceptible to the ROS-mediated apoptosis induced by the thiourea pharmacophore.

  • Versus Doxorubicin: While DOX remains significantly more potent (lower IC₅₀), its clinical utility is often limited by severe cumulative cardiotoxicity. Thiourea derivatives offer a highly tunable scaffold; by modifying the substituents around the 2-methyl-3-nitrophenyl ring, researchers can optimize the therapeutic window, potentially achieving DOX-like efficacy with a safer toxicity profile.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Thorn, C. F., et al. (2011). "Doxorubicin pathways: pharmacodynamics and adverse effects." Pharmacogenetics and Genomics, 21(7), 440–446. URL:[Link]

  • Wang, Y., et al. (2022). "Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds." Molecules, 27(20), 7056. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methyl-3-nitrophenyl)thiourea proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (2-Methyl-3-nitrophenyl)thiourea As researchers and drug development professionals, we frequently encounter compounds that demand rigorous safety and logistical plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (2-Methyl-3-nitrophenyl)thiourea

As researchers and drug development professionals, we frequently encounter compounds that demand rigorous safety and logistical planning. (2-Methyl-3-nitrophenyl)thiourea (CAS: 691884-60-3) is a prime example. This compound presents a dual-hazard profile: the nitroaromatic ring introduces potential thermal lability and reactivity, while the thiourea moiety acts as a suspected carcinogen, reproductive toxin, and persistent aquatic pollutant.

To ensure laboratory safety and environmental compliance, we must move beyond generic safety data sheets. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of (2-Methyl-3-nitrophenyl)thiourea, grounded in environmental methodologies and stringent chemical safety standards.

Physicochemical Profiling & Causality of Hazards

Before executing any disposal protocol, it is critical to understand why specific steps are required. The structural components of (2-Methyl-3-nitrophenyl)thiourea dictate its behavior under stress and its environmental impact.

  • Nitroaromatic Ring: Nitroaromatics can be thermally labile and reactive under friction. According to EPA Method 8330B guidelines for handling nitroaromatics, samples should not be subjected to high-friction grinding or elevated temperatures without prior screening to prevent unintended degradation or energetic reactions [1].

  • Thiourea Core: Thiourea derivatives are classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) [2]. They are not readily biodegradable and resist microbial degradation in standard activated sludge. Therefore, discharging any aqueous waste containing this compound into the municipal sewer is strictly prohibited.

Table 1: Hazard Profile and Combustion Byproducts

Hazard CategorySpecific RiskCausality / MechanismRequired Mitigation
Human Health Harmful if swallowed; Suspected carcinogen/reproductive toxin.Binds to cellular targets; potential endocrine disruption (thyroid)[3].Strict PPE (Nitrile gloves, particulate respirator, fume hood).
Environmental High aquatic toxicity; low biodegradability.Thiourea core resists microbial degradation in standard activated sludge [2].Zero-discharge to municipal sewers; mandatory hazardous waste collection.
Thermal/Reactivity Hazardous decomposition.Combustion yields nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen sulfide (H2S), and carbon oxides (COx) [2].Incineration must utilize an afterburner and alkaline scrubber.

Pre-Disposal: Operational Safety & Spill Containment

Trustworthy protocols are self-validating—meaning the safety measures inherently prevent the escalation of an incident. If a spill occurs during weighing or formulation, follow this step-by-step recovery methodology:

  • Isolate the Area: Immediately evacuate unnecessary personnel from the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip yourself with a particulate respirator (N95 or P100 minimum, due to dust explosion and inhalation risks), double nitrile gloves, chemical safety goggles, and a lab coat.

  • Suppress Dust Formation: Do not sweep dry powder with a standard broom, as this generates inhalable dust and potential combustible dust concentrations. Instead, use a HEPA-filtered vacuum designed for hazardous chemicals. If a vacuum is unavailable, lightly mist the spill with water to bind the powder.

  • Mechanically Recover: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontaminate Surfaces: Wash the affected area with soap and water. Collect all wash water as hazardous aqueous waste; never flush it down the drain [3].

Waste Segregation & Disposal Workflows

The ultimate disposal method for (2-Methyl-3-nitrophenyl)thiourea is high-temperature incineration by a licensed hazardous waste facility. Because of the sulfur and nitrogen content, the incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize SOx and NOx generated during combustion.

Protocol for Solid Waste (Powders, Contaminated PPE, Empty Containers):

  • Segregation: Place all solid waste directly into a designated, clearly labeled, leak-proof hazardous waste container. Do not mix with incompatible materials such as strong oxidizing agents (e.g., nitrates, chlorine bleaches) or strong acids, which can trigger exothermic reactions.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: (2-Methyl-3-nitrophenyl)thiourea. Toxic, Suspected Carcinogen, Environmental Hazard."

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture until collection by a licensed disposal contractor.

Protocol for Liquid Waste (Organic Solvents and Aqueous Matrices): As outlined in principles from EPA Method 8330B (which governs the handling of nitroaromatics in aqueous matrices), liquid waste requires careful management to prevent precipitation or unintended reactions [1].

  • Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., acetonitrile or methanol), collect it in a dedicated flammable/toxic liquid waste carboy.

  • Aqueous Waste: All aqueous washings or experimental filtrates must be collected in a separate aqueous hazardous waste container. Crucial Step: Ensure the pH of the aqueous waste is neutral to slightly acidic, as extreme pH shifts can cause flocculation or degradation of the nitroaromatic ring into more reactive intermediates.

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays to prevent accidental environmental release.

  • Manifesting: Transfer the waste to a licensed disposal company for incineration. Dissolving the material in a combustible solvent prior to incineration is the industry-standard method to ensure complete thermal destruction.

Disposal Routing Visualization

The following diagram illustrates the strict segregation and routing required for this compound to prevent environmental contamination.

WasteWorkflow Start Waste Generation: (2-Methyl-3-nitrophenyl)thiourea Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Organic Solvents & Aqueous) Start->Liquid Segregate Segregation & Labeling (EPA/RCRA Standards) Solid->Segregate Liquid->Segregate Incineration High-Temp Incineration (Requires Afterburner & Scrubber) Segregate->Incineration Authorized Route Sewer Municipal Sewer / Drain (Strictly Prohibited) Segregate->Sewer Prohibited

Operational workflow for the segregation and disposal of (2-Methyl-3-nitrophenyl)thiourea waste streams.

References

  • U.S. Environmental Protection Agency. "EPA Method 8330B (SW-846)
  • Carl Roth GmbH + Co. KG.
  • Chemos GmbH & Co. KG.
Handling

Comprehensive Safety and Handling Guide for (2-Methyl-3-nitrophenyl)thiourea

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2-Methyl-3-nitrophenyl)thiourea. As a specialized chemical, it necessitates a robust understanding of its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2-Methyl-3-nitrophenyl)thiourea. As a specialized chemical, it necessitates a robust understanding of its potential hazards, which are inferred from its structural components: a thiourea backbone, a nitroaromatic group, and a methylphenyl (tolyl) moiety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: A Proactive Stance on Safety

Due to the absence of a specific Safety Data Sheet (SDS) for (2-Methyl-3-nitrophenyl)thiourea, a conservative approach to hazard assessment is paramount. The safety profile is constructed based on the known risks associated with its constituent chemical classes.

  • Thiourea Derivatives : These compounds are recognized for their potential toxicity if ingested and can be skin and eye irritants.[1][2] Many are also suspected carcinogens and may pose risks to reproductive health.[1]

  • Aromatic Nitro Compounds : The presence of a nitrophenyl group introduces the risk of methemoglobinemia upon absorption through the skin, inhalation, or ingestion.[3] This condition impairs the oxygen-carrying capacity of blood. Aromatic nitro compounds are also frequently toxic and can be environmental hazards.[3]

  • o-Tolyl Group : The methylphenyl substituent may influence the compound's metabolic pathways and toxicological profile.

Based on this composite analysis, (2-Methyl-3-nitrophenyl)thiourea should be handled as a substance with the following potential hazards:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.☠️
Skin Corrosion/Irritation May cause skin irritation.⚠️
Serious Eye Damage/Irritation May cause serious eye irritation.⚠️
Carcinogenicity Suspected of causing cancer.हेल्थ हज़ार्ड
Reproductive Toxicity Suspected of damaging fertility or the unborn child.हेल्थ हज़ार्ड
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.हेल्थ हज़ार्ड
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.環境

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (2-Methyl-3-nitrophenyl)thiourea. The following table outlines the minimum required PPE.

Body PartRequired PPEMaterial/StandardRationale
Hands Double Gloving (Nitrile inner, Butyl rubber outer)EN 374Butyl rubber offers excellent protection against nitro compounds.[4] Double gloving minimizes the risk of exposure during glove removal.
Eyes/Face Chemical safety goggles and a full-face shieldANSI Z87.1Provides protection against splashes and airborne particles.
Body Flame-resistant lab coat with tight cuffs---Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 or higher-rated respirator---Essential to prevent the inhalation of fine powders, especially during weighing and transfer operations.
Feet Closed-toe, chemical-resistant shoes---Protects feet from potential spills.

Workflow for Donning and Doffing PPE

To ensure maximum protection and prevent cross-contamination, a strict sequence for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves (Butyl) don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

Adherence to a meticulous operational plan is critical for minimizing exposure risk.

3.1. Engineering Controls

  • Chemical Fume Hood : All manipulations of (2-Methyl-3-nitrophenyl)thiourea, particularly when in solid, powdered form, must be conducted within a certified chemical fume hood to control airborne particles.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[2]

3.2. Step-by-Step Handling Procedures

  • Preparation :

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood before introducing the chemical.

  • Weighing and Transfer :

    • If possible, use an analytical balance with a draft shield located inside the fume hood.

    • Use a dedicated, clean spatula for transferring the solid.

    • Avoid creating dust by handling the compound gently and minimizing drop heights.

  • Dissolution :

    • Add solvent to the solid slowly to prevent splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed and that the process is conducted within the fume hood.

  • Post-Handling Decontamination :

    • Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using a suitable solvent. Collect this solvent as hazardous waste.

    • Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of (2-Methyl-3-nitrophenyl)thiourea and associated waste is crucial to prevent environmental contamination.

4.1. Waste Segregation

  • Solid Waste : All contaminated solid materials (e.g., used gloves, bench paper, weighing paper, contaminated vials) must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this waste down the drain.[5]

  • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

4.2. Deactivation and Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of thiourea and nitroaromatic compounds.

  • Do not attempt to neutralize the chemical without explicit instructions and approval from your EHS department.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations when working with (2-Methyl-3-nitrophenyl)thiourea.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handling1 Weighing & Transfer prep2->handling1 handling2 Reaction/Use handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3

Caption: Step-by-step workflow for the safe handling of (2-Methyl-3-nitrophenyl)thiourea.

By adhering to the rigorous safety and handling protocols outlined in this guide, you can effectively mitigate the risks associated with (2-Methyl-3-nitrophenyl)thiourea, fostering a secure and productive research environment. Always prioritize safety and consult with your institution's EHS department for any specific concerns or questions.

References

  • Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. (2018). PMC. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024). Safe Operating Procedure. Retrieved from [Link]

  • Safety Data Sheet: thiourea. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Thiourea. (2022). Sciencemadness Wiki. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.). PMC. Retrieved from [Link]

  • thiourea - Sdfine. (n.d.). Sdfine. Retrieved from [Link]

  • Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. (2025). Redox. Retrieved from [Link]

Sources

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